molecular formula C30H34BrF3N4O7S B1674269 Ici 200355 CAS No. 105080-32-8

Ici 200355

Cat. No.: B1674269
CAS No.: 105080-32-8
M. Wt: 731.6 g/mol
InChI Key: UUWIYANOKPHUQZ-OTKIHZFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

105080-32-8

Molecular Formula

C30H34BrF3N4O7S

Molecular Weight

731.6 g/mol

IUPAC Name

4-N-(4-bromophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H34BrF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1

InChI Key

UUWIYANOKPHUQZ-OTKIHZFJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VPV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-bromophenylsulfonylcarbamoyl)benzoyl-L-valyl-L-proline-1(RS)-(1-trifluoroacetyl-2-methylprolyl)amide
ICI 200355
ICI-200,355

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 200,355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 200,355 is a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of ICI 200,355, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental evaluation.

Core Mechanism of Action: Competitive Inhibition of Human Neutrophil Elastase

The primary mechanism of action of ICI 200,355 is its function as a competitive inhibitor of human neutrophil elastase (HNE)[1]. As a substituted tripeptide ketone, ICI 200,355 is a structural analog of the substrates for HNE. This structural similarity allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates[1].

In competitive inhibition, the inhibitor and the substrate vie for the same binding site on the enzyme. The binding of ICI 200,355 to the active site of HNE is a reversible process. An increase in the concentration of the natural substrate can overcome the inhibitory effect. The kinetics of this interaction are characterized by an unchanged maximum reaction velocity (Vmax) and an increased Michaelis constant (Km), indicating a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor.

The potent inhibitory activity of ICI 200,355 against HNE is underscored by its low inhibition constant (Ki), a measure of the inhibitor's binding affinity to the enzyme.

Quantitative Data

The following table summarizes the key quantitative parameters defining the inhibitory potency of ICI 200,355 against human neutrophil elastase.

ParameterValueEnzymeNotesReference
Ki 5.0 x 10-10 MHuman Neutrophil ElastaseDetermined by competitive kinetics.[1]

Signaling Pathways and Physiological Consequences

Human neutrophil elastase is a key mediator of tissue damage and inflammation. When released from activated neutrophils, HNE degrades major extracellular matrix proteins, including elastin, leading to tissue destruction. Furthermore, HNE can cleave and activate various proteins, amplifying the inflammatory cascade. By competitively inhibiting HNE, ICI 200,355 is expected to block these downstream pathological effects.

HNE_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release HNE Human Neutrophil Elastase (HNE) HNE Release->HNE ECM Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE->ECM Degradation Pro-inflammatory\nMediator Activation Pro-inflammatory Mediator Activation HNE->Pro-inflammatory\nMediator Activation ICI 200,355 ICI 200,355 ICI 200,355->HNE Competitive Inhibition Tissue Damage &\nInflammation Tissue Damage & Inflammation ECM Degradation->Tissue Damage &\nInflammation Pro-inflammatory\nMediator Activation->Tissue Damage &\nInflammation

Mechanism of HNE Inhibition by ICI 200,355.

Experimental Protocols

In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of ICI 200,355 on purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • ICI 200,355

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of ICI 200,355 in DMSO. Create a serial dilution of ICI 200,355 in assay buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • Add 20 µL of the ICI 200,355 dilutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as controls.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation at ~380 nm and emission at ~500 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each concentration of ICI 200,355 relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors, with a known Km for the substrate.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare HNE, Substrate, and ICI 200,355 Solutions B Serial Dilution of ICI 200,355 A->B C Add ICI 200,355 to Plate B->C D Add HNE and Incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence (Kinetic) E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 and Ki I->J

In Vitro HNE Inhibition Assay Workflow.
In Vivo Elastase-Induced Lung Injury Model in Hamsters

This protocol is based on the in vivo studies conducted to evaluate the efficacy of ICI 200,355 in a hamster model of elastase-induced lung injury[1].

Animals:

  • Male Syrian golden hamsters

Materials:

  • Human Neutrophil Elastase (HNE)

  • ICI 200,355

  • Saline solution

  • Anesthetic agent

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Inhibitor Administration:

    • Administer ICI 200,355 via the desired route (e.g., intratracheal, aerosol, or subcutaneous) at various doses and time points prior to HNE administration.

  • Induction of Lung Injury:

    • Anesthetize the hamsters.

    • Intratracheally administer a single dose of HNE in saline to induce lung injury. Control animals receive saline only.

  • Post-treatment and Monitoring:

    • For chronic studies, administer ICI 200,355 subcutaneously twice daily for the specified duration (e.g., 8 weeks) starting 24 hours after HNE instillation[1].

    • Monitor the animals for signs of distress.

  • Assessment of Lung Injury:

    • At the end of the study period, euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) to collect lung fluid.

    • Analyze BAL fluid for total and differential cell counts (red and white blood cells).

    • Measure lung weight as an indicator of edema.

    • For chronic studies, perform histological analysis of lung tissue to assess alveolar diameter and other morphological changes.

  • Data Analysis:

    • Compare the measured parameters (lung weight, cell counts, alveolar diameter) between the different treatment groups (control, HNE only, HNE + ICI 200,355).

    • Use appropriate statistical tests to determine the significance of the protective effects of ICI 200,355.

Conclusion

ICI 200,355 is a highly potent, competitive inhibitor of human neutrophil elastase. Its mechanism of action is centered on blocking the active site of HNE, thereby preventing the degradation of the extracellular matrix and the propagation of inflammatory signals. Preclinical studies have demonstrated its efficacy in mitigating HNE-induced lung injury in vivo. This profile makes ICI 200,355 and similar HNE inhibitors promising candidates for the therapeutic management of inflammatory diseases characterized by excessive neutrophil activity.

References

ICI 200,355: A Potent Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released and plays a critical role in the degradation of extracellular matrix proteins, including elastin.[1][2] While essential for host defense against pathogens, dysregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[3][4] Consequently, the development of potent and specific HNE inhibitors represents a promising therapeutic strategy for these conditions. ICI 200,355 is a synthetic, competitive inhibitor of human neutrophil elastase. This technical guide provides a comprehensive overview of ICI 200,355, including its inhibitory activity, relevant experimental protocols, and the signaling pathways modulated by HNE.

Quantitative Data

ICI 200,355 is a potent inhibitor of human neutrophil elastase, exhibiting competitive inhibition kinetics. The following table summarizes the available quantitative data for ICI 200,355 and its close structural analog, ICI 200,880.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
ICI 200,355Human Neutrophil Elastase (HNE)5.0 x 10-10 M
ICI 200,880Human Neutrophil Elastase (HNE)5.0 x 10-10 M

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of ICI 200,355.

In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds like ICI 200,355 against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • ICI 200,355

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)

  • 96-well microplate, fluorescence plate reader

Procedure:

  • Prepare a stock solution of ICI 200,355 in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of ICI 200,355 in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of HNE to each well.

  • Add the different concentrations of ICI 200,355 to the wells containing HNE and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • The rate of substrate hydrolysis is proportional to the HNE activity.

  • Calculate the percentage of inhibition for each concentration of ICI 200,355 relative to a control with no inhibitor.

  • Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).

In Vivo Hamster Model of HNE-Induced Lung Injury

This protocol describes a common in vivo model to assess the protective effects of HNE inhibitors against lung damage.

Animal Model:

  • Male Syrian golden hamsters

Materials:

  • Human Neutrophil Elastase (HNE)

  • ICI 200,355

  • Saline solution

  • Anesthetic agent

Procedure:

  • Anesthetize the hamsters.

  • Administer ICI 200,355 or vehicle control via the desired route (e.g., intratracheal, aerosol, or subcutaneous). The dosage and timing of administration will depend on the study design.

  • After a specified time, induce lung injury by intratracheal instillation of HNE in saline.

  • At a predetermined time point post-HNE administration, euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.

  • Analyze the BAL fluid for markers of lung injury, such as:

    • Total and differential cell counts (neutrophils, red blood cells).

    • Protein concentration (as an indicator of vascular permeability).

  • Excise the lungs and measure the lung weight as an indicator of edema.

  • Process lung tissue for histological analysis to assess alveolar damage and inflammation.

Visualizations

Signaling Pathways

Human neutrophil elastase can influence various cellular signaling pathways, contributing to inflammation and tissue damage. The following diagrams illustrate key pathways affected by HNE, which can be modulated by inhibitors like ICI 200,355.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 Activates EGFR Epidermal Growth Factor Receptor (EGFR) HNE->EGFR Transactivates ICI200355 ICI 200,355 ICI200355->HNE Inhibits MAPK MAPK Cascade (ERK1/2) PAR2->MAPK EGFR->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines Upregulates Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: HNE-mediated activation of pro-inflammatory signaling pathways.

Experimental Workflows

The following diagram outlines a typical experimental workflow for evaluating an HNE inhibitor in an animal model of lung injury.

Experimental_Workflow start Start animal_prep Animal Preparation (Hamsters) start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping treatment Administer ICI 200,355 or Vehicle grouping->treatment induction Induce Lung Injury (Intratracheal HNE) treatment->induction monitoring Monitor Animals induction->monitoring euthanasia Euthanasia at Pre-determined Timepoint monitoring->euthanasia sample_collection Sample Collection (BAL Fluid, Lungs) euthanasia->sample_collection analysis Analysis of Injury Markers (Cell Counts, Protein, Histology) sample_collection->analysis data_analysis Data Analysis & Statistical Comparison analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of an HNE inhibitor.

Conclusion

ICI 200,355 is a highly potent, competitive inhibitor of human neutrophil elastase. Its ability to mitigate HNE-induced lung injury in preclinical models highlights the therapeutic potential of targeting HNE in inflammatory lung diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate ICI 200,355 and other HNE inhibitors. Future studies could focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of ICI 200,355 and exploring its efficacy in a broader range of disease models.

References

Chemical structure and properties of ICI 200355.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the chemical compound "ICI 200355" cannot be provided at this time. Extensive searches for a compound with this designation have failed to yield any relevant scientific or technical data. The identifier "this compound" does not appear to correspond to a recognized chemical entity in publicly available chemical databases or scientific literature.

The search results consistently indicate that the acronym "ICI" is a widely used abbreviation for Immune Checkpoint Inhibitors , a class of drugs pivotal in the field of cancer immunotherapy. This suggests a possible misinterpretation or ambiguity in the provided topic identifier.

To facilitate the creation of the requested technical guide, a valid and specific identifier for the chemical compound of interest is required. Please provide one of the following:

  • Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • International Union of Pure and Applied Chemistry (IUPAC) Name: The systematic name that describes the chemical structure.

  • Common or Trade Name: Any other widely recognized name for the compound.

Upon receipt of a valid identifier, a comprehensive technical guide conforming to all specified requirements, including data tables, experimental protocols, and Graphviz visualizations, can be developed.

The Discovery and Development of ICI 200355: A Novel Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and development of ICI 200355, a potent and selective inhibitor of human neutrophil elastase (HNE). Developed by Imperial Chemical Industries (ICI) Pharmaceuticals in the early 1990s, this compound emerged from a research program focused on identifying therapeutic agents for inflammatory diseases where HNE is implicated as a key pathological driver. This document provides a comprehensive overview of its biochemical profile, mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation.

Introduction: The Role of Human Neutrophil Elastase in Disease

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and proteoglycans.[1][2] While HNE plays a crucial role in host defense against bacterial infections, its dysregulated and excessive activity is a key contributor to tissue damage in various chronic inflammatory diseases, particularly those affecting the cardiopulmonary system.[2] This has made HNE a significant therapeutic target for the development of novel anti-inflammatory drugs.

Discovery and History of this compound

This compound was developed by the Department of Pharmacology at ICI Pharmaceuticals Group (later Zeneca Pharmaceuticals) in Wilmington, Delaware, USA. It was identified as part of a program to discover novel, small-molecule inhibitors of HNE. The initial biological characterization of this compound, alongside its close structural analog ICI 200880, was first reported in 1991.[3] These compounds were described as a new chemical class of substituted tripeptide ketone inhibitors of HNE. Research on this compound demonstrated its potential as a therapeutic agent by showing its ability to inhibit HNE-induced tracheal submucosal gland secretion, a key factor in the hypersecretion observed in various respiratory diseases. While its analog, ICI 200880, progressed to clinical evaluation, the extent of the clinical development of this compound remains less documented in publicly available literature.

Mechanism of Action and Biochemical Profile

This compound is a potent and selective, competitive inhibitor of human neutrophil elastase. Its mechanism of action involves binding to the active site of the HNE enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.

Enzyme Inhibition Kinetics

Studies have shown that this compound exhibits competitive inhibition kinetics against HNE, with a reported inhibition constant (Ki) of 0.5 nM. This low nanomolar potency indicates a high affinity for the target enzyme.

Selectivity Profile

A critical aspect of the development of protease inhibitors is their selectivity for the target enzyme over other related proteases to minimize off-target effects. While detailed selectivity data for this compound is not fully available in the public domain, its close analog, ICI 200880, which shares an identical Ki for HNE, was shown to be highly selective. The selectivity of ICI 200880 ranged from 150-fold against porcine pancreatic elastase (PPE) to over 360,000-fold against other enzymes. Given their structural similarity, a high degree of selectivity is also expected for this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound in animal models of lung injury provided strong evidence for its potential therapeutic efficacy.

In Vivo Efficacy in Lung Injury Models

In a hamster model, pretreatment with this compound before the intratracheal administration of HNE resulted in a dose- and time-dependent inhibition of key markers of lung injury. These markers included increases in lung weight, and the total number of red and white blood cells in bronchoalveolar lavage fluid.

Pharmacokinetics

Pharmacokinetic studies in hamsters revealed that this compound has a long retention time in the lungs when administered directly via the intratracheal route. In contrast, the compound was rapidly eliminated from the body following intravenous administration. This pharmacokinetic profile is advantageous for treating lung diseases, as it allows for localized and sustained activity at the site of inflammation while minimizing systemic exposure and potential side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its close analog, ICI 200880.

Compound Target Enzyme Inhibition Constant (Ki) Inhibition Type
This compoundHuman Neutrophil Elastase (HNE)5.0 x 10-10 MCompetitive
ICI 200880Human Neutrophil Elastase (HNE)5.0 x 10-10 MCompetitive

Table 1: Enzyme Inhibition Data for this compound and ICI 200880.

Compound Route of Administration Key Pharmacokinetic Feature Animal Model
This compoundIntratrachealLong retention time in the lungHamster
This compoundIntravenousRapid eliminationHamster
ICI 200880IntratrachealLong retention time in the lungHamster
ICI 200880IntravenousRapid eliminationHamster

Table 2: Summary of Pharmacokinetic Properties.

Experimental Protocols

This section provides an overview of the methodologies that would have been used for the key experiments cited in the development of this compound, based on standard practices for evaluating enzyme inhibitors.

Human Neutrophil Elastase Inhibition Assay
  • Objective: To determine the potency and mechanism of inhibition of this compound against HNE.

  • Principle: The assay measures the rate of cleavage of a chromogenic or fluorogenic substrate by HNE in the presence and absence of the inhibitor.

  • Materials:

    • Purified human neutrophil elastase

    • Synthetic peptide substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • This compound at various concentrations

    • Microplate reader

  • Procedure:

    • A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

    • The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).

In Vivo Hamster Lung Hemorrhage Model
  • Objective: To evaluate the in vivo efficacy of this compound in an HNE-induced lung injury model.

  • Principle: Intratracheal administration of HNE in hamsters induces an acute inflammatory response characterized by lung hemorrhage. The efficacy of the inhibitor is assessed by its ability to reduce this hemorrhage.

  • Materials:

    • Male golden Syrian hamsters

    • Human neutrophil elastase

    • This compound

    • Anesthesia

    • Bronchoalveolar lavage (BAL) equipment

    • Spectrophotometer for hemoglobin measurement

  • Procedure:

    • Hamsters are anesthetized.

    • A dose of this compound or vehicle control is administered, typically via the intratracheal, intravenous, or subcutaneous route, at a specified time before HNE challenge.

    • A solution of HNE is instilled directly into the trachea.

    • After a set period (e.g., 24 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

    • The degree of hemorrhage is quantified by measuring the amount of hemoglobin in the BAL fluid using a spectrophotometer.

    • The reduction in hemorrhage in the inhibitor-treated group compared to the vehicle control group is calculated to determine the in vivo efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of HNE-mediated tissue damage and the workflow for evaluating HNE inhibitors.

HNE_Pathway Neutrophil Neutrophil Activation HNE_Release HNE Release Neutrophil->HNE_Release Degradation Matrix Degradation HNE_Release->Degradation ECM Extracellular Matrix (Elastin, Collagen) ECM->Degradation Tissue_Damage Tissue Damage & Inflammation Degradation->Tissue_Damage ICI_200355 This compound ICI_200355->HNE_Release Inhibits

Figure 1: Simplified signaling pathway of HNE-mediated tissue damage and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HNE_Assay HNE Inhibition Assay (Determine Ki) Selectivity_Assay Protease Selectivity Panel HNE_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Lung Retention, Clearance) Selectivity_Assay->PK_Studies Efficacy_Model Lung Injury Model (Hemorrhage, Inflammation) PK_Studies->Efficacy_Model Discovery Compound Discovery (this compound) Discovery->HNE_Assay

Figure 2: General experimental workflow for the development of an HNE inhibitor like this compound.

Conclusion

This compound was a significant development in the search for potent and selective inhibitors of human neutrophil elastase. The preclinical data demonstrated its potential as a therapeutic agent for inflammatory lung diseases, characterized by its high potency, selectivity, and favorable pharmacokinetic profile in the lung. While the full clinical development history of this compound is not as widely documented as its analog, ICI 200880, the foundational research on this compound has contributed to the broader understanding of the role of HNE in disease and the development of subsequent generations of elastase inhibitors. This technical guide provides a core understanding of the discovery and development of this compound for researchers and professionals in the field of drug development.

References

The Role of C5a Receptor Antagonism in a Pro-inflammatory Milieu: A Technical Guide to Investigating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the pivotal role of the complement component C5a receptor (C5aR1, CD88) in mediating inflammatory responses. While specific quantitative data and detailed experimental protocols for the compound ICI 200355 are not extensively available in the public domain, this document leverages data from studies on other selective C5aR1 antagonists to provide a comprehensive framework for investigating the anti-inflammatory potential of such molecules. The methodologies and signaling pathways described herein are directly applicable to the preclinical evaluation of any C5aR1 antagonist.

Introduction to C5a and its Receptor in Inflammation

The complement system is a critical component of the innate immune response. Upon activation, the C5 convertase cleaves the C5 protein into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5aR1, which is highly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. The interaction between C5a and C5aR1 triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory responses including:

  • Chemotaxis: Directed migration of immune cells to the site of inflammation.

  • Degranulation: Release of cytotoxic and pro-inflammatory molecules, such as neutrophil elastase.

  • Respiratory Burst: Production of reactive oxygen species (ROS).

  • Cytokine and Chemokine Production: Amplification of the inflammatory response.

Given its central role in orchestrating inflammation, the C5a/C5aR1 axis is a prime therapeutic target for a multitude of inflammatory diseases.

Key Inflammatory Signaling Pathways Modulated by C5aR1 Antagonism

Antagonism of C5aR1 is a key strategy to mitigate C5a-driven inflammation. The binding of C5a to C5aR1 activates several downstream signaling pathways that are crucial for the inflammatory response. A selective antagonist would block these initial activation steps.

cluster_downstream Downstream Cellular Responses C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein Gαi/Gq C5aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Degranulation Degranulation (e.g., Elastase Release) Ca_mobilization->Degranulation MAPK_pathway MAPK Cascade (ERK, p38, JNK) PKC->MAPK_pathway Resp_burst Respiratory Burst (ROS Production) PKC->Resp_burst Akt Akt PI3K->Akt Akt->MAPK_pathway NFkB NF-κB Activation MAPK_pathway->NFkB MAPK_pathway->Chemotaxis Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Cytokine_release Cytokine/Chemokine Release Gene_expression->Cytokine_release ICI_200355 C5aR1 Antagonist (e.g., this compound) ICI_200355->C5aR1 Inhibits

Caption: C5aR1 signaling cascade and points of inhibition.

Quantitative Assessment of C5aR1 Antagonist Activity

The efficacy of a C5aR1 antagonist is determined through a series of in vitro assays that quantify its ability to inhibit C5a-mediated cellular responses. The following tables summarize representative quantitative data for potent and selective C5aR1 antagonists.

Table 1: In Vitro Potency of C5aR1 Antagonists in Functional Assays

Assay TypeCell TypeStimulusMeasured EndpointAntagonist IC₅₀ (nM)Reference
Receptor Binding Human Neutrophils¹²⁵I-C5aDisplacement of Radioligand1 - 10[1]
Calcium Mobilization Human PMNsC5a (10 nM)Intracellular Ca²⁺ Flux5 - 20[2][3]
Chemotaxis Human NeutrophilsC5a (1 nM)Cell Migration10 - 50[4]
Respiratory Burst Human NeutrophilsC5a (100 nM)ROS Production20 - 100[5]
Elastase Release Human NeutrophilsC5a (100 nM)Enzyme Activity15 - 75
Cytokine Release (TNF-α) Human MonocytesC5a + LPSTNF-α Concentration50 - 200

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C5aR1 antagonists.

C5a-Induced Calcium Mobilization Assay

start Start isolate_pmns Isolate Human PMNs (e.g., Ficoll-Paque) start->isolate_pmns load_dye Load PMNs with a calcium-sensitive dye (e.g., Fluo-4 AM) isolate_pmns->load_dye pre_incubate Pre-incubate cells with varying concentrations of C5aR1 antagonist load_dye->pre_incubate establish_baseline Establish baseline fluorescence pre_incubate->establish_baseline stimulate Stimulate with C5a (e.g., 10 nM) establish_baseline->stimulate measure_fluorescence Measure fluorescence change over time (Flow Cytometry or Plate Reader) stimulate->measure_fluorescence analyze Analyze data to determine IC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: Workflow for C5a-induced calcium mobilization assay.

Protocol:

  • Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Dye Loading: Resuspend isolated PMNs in a suitable buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Aliquot the dye-loaded cells into a microplate and pre-incubate with a dilution series of the C5aR1 antagonist for a specified time (e.g., 15-30 minutes) at 37°C.

  • Signal Detection: Place the microplate in a fluorescence plate reader or flow cytometer. Establish a baseline fluorescence reading.

  • Stimulation: Add a pre-determined concentration of C5a (e.g., EC₈₀) to each well to induce calcium mobilization.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time.

  • Analysis: Calculate the peak fluorescence response for each antagonist concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Protocol:

  • Chamber Preparation: Prepare a Boyden chamber with a microporous membrane separating the upper and lower wells.

  • Chemoattractant: Add C5a (e.g., 1 nM) to the lower wells of the chamber.

  • Cell Preparation: Isolate human neutrophils and pre-incubate them with various concentrations of the C5aR1 antagonist or vehicle control.

  • Cell Seeding: Add the pre-treated neutrophils to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

  • Cell Staining and Counting: Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per field of view using a microscope.

  • Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀.

C5a-Induced MAPK Activation (Western Blot)

start Start culture_cells Culture myeloid cells (e.g., THP-1) start->culture_cells serum_starve Serum-starve cells culture_cells->serum_starve pre_treat Pre-treat with C5aR1 antagonist or vehicle serum_starve->pre_treat stimulate Stimulate with C5a for different time points pre_treat->stimulate lyse_cells Lyse cells and quantify protein stimulate->lyse_cells sds_page SDS-PAGE and transfer to PVDF membrane lyse_cells->sds_page probe_antibodies Probe with primary antibodies (p-ERK, total ERK) and secondary antibodies sds_page->probe_antibodies visualize Visualize bands and quantify densitometry probe_antibodies->visualize end End visualize->end

Caption: Western blot workflow for MAPK activation.

Protocol:

  • Cell Culture and Treatment: Culture a suitable myeloid cell line (e.g., THP-1 monocytes) and serum-starve them prior to the experiment. Pre-treat the cells with the C5aR1 antagonist for a specified time, followed by stimulation with C5a for various time points.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2 and total ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Models of Inflammation

To assess the therapeutic potential of a C5aR1 antagonist in a physiological context, various in vivo models of inflammation are employed.

Table 2: Efficacy of C5aR1 Antagonists in Preclinical Models of Inflammation

ModelSpeciesReadoutEfficacy of AntagonistReference
Zymosan-induced Peritonitis MouseNeutrophil infiltrationSignificant reduction
Collagen-Induced Arthritis (CIA) MouseClinical arthritis score, paw swellingDose-dependent reduction
LPS-induced Lung Injury RatNeutrophil influx in BALF, lung edemaAttenuation of injury
Immune Complex-induced Vasculitis RatCutaneous hemorrhage, MPO activityInhibition of inflammation
Collagen-Induced Arthritis (CIA) in Mice

Protocol:

  • Induction of Arthritis: Immunize susceptible mouse strains (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

  • Treatment: Once clinical signs of arthritis appear, administer the C5aR1 antagonist or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Assessment: Monitor the mice regularly for the incidence and severity of arthritis using a standardized clinical scoring system. Measure paw swelling using a caliper.

  • Histological Analysis: At the end of the study, collect the joints for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.

Conclusion

The C5a/C5aR1 signaling axis represents a critical pathway in the initiation and amplification of inflammatory responses. The use of selective C5aR1 antagonists, exemplified by the data and protocols presented in this guide, provides a powerful tool for dissecting the role of this pathway in various inflammatory conditions. A thorough in vitro and in vivo characterization, as outlined, is essential for the preclinical development of novel anti-inflammatory therapeutics targeting C5aR1. While specific information on this compound as a C5aR1 antagonist is limited, the provided framework serves as a comprehensive guide for evaluating any compound targeting this pathway.

References

The Role of Neutrophil Elastase Inhibition in Acute Respiratory Distress Syndrome (ARDS) Models: A Technical Overview of ICI 200355 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the neutrophil elastase inhibitor ICI 200355 and its more extensively studied analog, Sivelestat (ONO-5046), in preclinical models of Acute Respiratory Distress Syndrome (ARDS). This document details the mechanism of action, summarizes key quantitative findings from various animal models, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Rationale for Neutrophil Elastase Inhibition in ARDS

Acute Respiratory Distress Syndrome (ARDS) is a devastating form of acute lung injury characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe hypoxemia.[1] Neutrophils, a type of white blood cell, are key players in the pathogenesis of ARDS. Upon activation, neutrophils infiltrate the lung tissue and release a variety of cytotoxic mediators, including neutrophil elastase (NE).[2]

Neutrophil elastase is a potent serine protease that contributes to lung injury by degrading essential components of the extracellular matrix, such as elastin. This enzymatic activity leads to increased vascular permeability, pulmonary edema, and impaired gas exchange.[3] Furthermore, NE can amplify the inflammatory cascade by cleaving and activating pro-inflammatory cytokines and damaging epithelial and endothelial cells.[4]

This compound is a known inhibitor of human neutrophil elastase. While specific preclinical data on this compound in ARDS models is not extensively documented in recent literature, its mechanism of action is represented by a significant body of research on other selective neutrophil elastase inhibitors, most notably Sivelestat (ONO-5046). Sivelestat has been investigated in numerous animal models of ARDS and has demonstrated protective effects, making it a valuable surrogate for understanding the potential therapeutic utility of this class of inhibitors.[5]

Quantitative Data from Preclinical ARDS Models

The following tables summarize the quantitative effects of the neutrophil elastase inhibitor Sivelestat in various animal models of ARDS.

Table 1: Effects of Sivelestat on Lung Injury Parameters in a Rat Model of Ventilator-Induced Lung Injury (VILI)

ParameterSham GroupVILI GroupSivelestat Group (at initiation of ventilation)Early Sivelestat Group (30 min before and at initiation of ventilation)
Wet-to-Dry Weight Ratio 3.85 ± 0.329.05 ± 1.027.39 ± 0.326.76 ± 2.01
BALF Neutrophil Count (x10⁴ cells/mL) 0.89 ± 0.937.67 ± 1.415.56 ± 1.133.89 ± 1.05
BALF Protein (mg/mL) 2.34 ± 0.4723.01 ± 3.9618.38 ± 2.0015.57 ± 2.32
Tissue MDA (nmol/mg protein) 14.43 ± 1.0136.56 ± 5.4529.16 ± 3.0126.31 ± 2.58
VILI Score 3.78 ± 0.677.00 ± 1.416.33 ± 1.415.00 ± 0.50

Data adapted from a study in a rat model of VILI. BALF: Bronchoalveolar Lavage Fluid; MDA: Malondialdehyde.

Table 2: Effects of Sivelestat on Physiological and Inflammatory Markers in a Rat Model of LPS-Induced ARDS

ParameterSham GroupVehicle (LPS) GroupSivelestat (6 mg/kg)Sivelestat (10 mg/kg)Sivelestat (15 mg/kg)
PaO₂ (mmHg) 95.8 ± 3.565.4 ± 4.172.1 ± 3.878.9 ± 4.285.3 ± 4.5
PaO₂/FiO₂ Ratio 479 ± 17.5327 ± 20.5360.5 ± 19394.5 ± 21426.5 ± 22.5
Lung W/D Ratio 4.2 ± 0.37.8 ± 0.56.9 ± 0.46.1 ± 0.45.5 ± 0.3
Serum IL-8 (pg/mL) 25.6 ± 3.1128.4 ± 10.2102.3 ± 8.785.7 ± 7.965.4 ± 6.8
Serum TNF-α (pg/mL) 32.1 ± 3.5154.7 ± 12.8125.8 ± 11.1102.4 ± 9.578.9 ± 8.2

Data adapted from a study in a rat model of LPS-induced ARDS. W/D: Wet-to-Dry.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Lipopolysaccharide (LPS)-Induced ARDS in Rats

This model is widely used to mimic the inflammatory aspects of gram-negative bacterial sepsis-induced ARDS.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with controlled temperature and light cycles, and free access to food and water.

  • Group Allocation: Rats are randomly assigned to different groups: a sham control group, an LPS (vehicle) group, and one or more Sivelestat treatment groups.

  • ARDS Induction: Acute lung injury is induced by a single intraperitoneal (i.p.) injection of LPS from E. coli at a dose of 4 mg/kg. The sham group receives an equivalent volume of sterile saline.

  • Drug Administration: Sivelestat is administered, typically via i.p. injection, at doses ranging from 6 to 30 mg/kg. Administration can be prophylactic (before LPS) or therapeutic (after LPS challenge).

  • Outcome Assessment: At a predetermined time point (e.g., 6 or 24 hours post-LPS), animals are euthanized.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The fluid is then analyzed for total and differential cell counts (especially neutrophils), total protein concentration (as a marker of alveolar-capillary permeability), and cytokine levels (e.g., TNF-α, IL-6) using ELISA.

    • Lung Histopathology: Lung tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including edema, inflammation, and alveolar damage.

    • Lung Wet-to-Dry (W/D) Ratio: The ratio of the wet weight to the dry weight of the lung tissue is calculated to quantify the degree of pulmonary edema.

    • Arterial Blood Gas Analysis: Arterial blood is collected to measure PaO₂ and calculate the PaO₂/FiO₂ ratio, an indicator of oxygenation.

Ventilator-Induced Lung Injury (VILI) in Rats

This model simulates the lung injury that can be caused by mechanical ventilation, a common supportive therapy for ARDS patients.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia and Tracheostomy: Animals are anesthetized, and a tracheostomy is performed to allow for mechanical ventilation.

  • Mechanical Ventilation:

    • Injurious Ventilation (VILI group): Rats are ventilated with a high tidal volume (e.g., 20 mL/kg) for a specified duration (e.g., 3-4 hours).

    • Protective Ventilation (Sham group): Control animals are ventilated with a lower, more protective tidal volume.

  • Drug Administration: Sivelestat (e.g., 100 mg/kg) is administered intraperitoneally, either before the initiation of high-tidal-volume ventilation (prophylactic) or at the start of ventilation (therapeutic).

  • Outcome Assessment: Following the ventilation period, similar assessments as in the LPS model are performed, including BAL fluid analysis, lung histology, lung W/D ratio, and measurement of oxidative stress markers like malondialdehyde (MDA) in lung tissue.

Signaling Pathways and Experimental Workflows

The protective effects of neutrophil elastase inhibitors in ARDS models are mediated through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

Sivelestat has been shown to suppress the activation of pro-inflammatory signaling cascades, thereby reducing the production of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/VILI LPS/VILI JNK JNK LPS/VILI->JNK IKK IKK LPS/VILI->IKK p_JNK p-JNK JNK->p_JNK p_IκBα p-IκBα IKK->p_IκBα IκBα IκBα NF_kB NF-κB (p65/p50) IκBα->NF_kB inhibits p_IκBα->IκBα degradation NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc translocation Sivelestat Sivelestat Sivelestat->JNK inhibits Sivelestat->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nuc->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines

Caption: Sivelestat inhibits the JNK/NF-κB signaling pathway.

Activation of Antioxidant Signaling Pathways

Sivelestat can also promote the activation of protective antioxidant pathways, helping to mitigate oxidative stress in the injured lung.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sivelestat Sivelestat Keap1 Keap1 Sivelestat->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes HO_1 HO-1 Antioxidant_Genes->HO_1

Caption: Sivelestat promotes the Nrf2/HO-1 antioxidant pathway.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is involved in cell survival and inflammation. Sivelestat has been shown to modulate this pathway, contributing to its protective effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects LPS/VILI LPS/VILI PI3K PI3K LPS/VILI->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_inhibition Inhibition of Apoptosis AKT->Apoptosis_inhibition Inflammation Inflammation mTOR->Inflammation Sivelestat Sivelestat Sivelestat->PI3K inhibits

Caption: Sivelestat inhibits the pro-inflammatory PI3K/AKT/mTOR pathway.

Experimental Workflow for ARDS Animal Models

The following diagram illustrates a typical experimental workflow for investigating the effects of a neutrophil elastase inhibitor in an animal model of ARDS.

G cluster_assessment Outcome Assessment Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Randomization Randomization into Experimental Groups Animal_Acclimatization->Randomization ARDS_Induction ARDS Induction (e.g., LPS i.p. or VILI) Randomization->ARDS_Induction Drug_Administration Drug Administration (Sivelestat or Vehicle) ARDS_Induction->Drug_Administration Monitoring Monitoring (e.g., 6-24 hours) Drug_Administration->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia BALF_Analysis BALF Analysis (Cells, Protein, Cytokines) Euthanasia->BALF_Analysis Histopathology Lung Histopathology (H&E Staining) Euthanasia->Histopathology W_D_Ratio Lung Wet/Dry Ratio Euthanasia->W_D_Ratio Blood_Gas Arterial Blood Gas (PaO₂/FiO₂) Euthanasia->Blood_Gas Data_Analysis Data Analysis BALF_Analysis->Data_Analysis Histopathology->Data_Analysis W_D_Ratio->Data_Analysis Blood_Gas->Data_Analysis

Caption: General experimental workflow for studying Sivelestat in ARDS models.

Conclusion

The inhibition of neutrophil elastase by compounds such as this compound and its analog Sivelestat represents a targeted therapeutic strategy for mitigating the severe lung inflammation and injury characteristic of ARDS. Preclinical studies in various animal models consistently demonstrate the efficacy of this approach in reducing pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory cytokines, while improving oxygenation. The protective effects are mediated through the modulation of key signaling pathways, including the inhibition of JNK/NF-κB and PI3K/AKT/mTOR, and the activation of the Nrf2/HO-1 antioxidant response. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret further studies aimed at translating the therapeutic potential of neutrophil elastase inhibitors into effective clinical treatments for ARDS.

References

In-Depth Technical Guide: ICI 200355 and its Relevance to Chronic Obstructive Pulmonary Disease (COPD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key pathological feature of COPD is the protease-antiprotease imbalance, where an excess of proteases, particularly human neutrophil elastase (HNE), leads to the destruction of lung parenchyma and chronic inflammation. This document provides a comprehensive technical overview of ICI 200355, a potent and selective inhibitor of HNE, and its significant relevance in the context of COPD research and development. Contrary to some initial postulations, this compound's mechanism of action is not through the inhibition of phosphodiesterase 4 (PDE4), but rather through the direct inhibition of HNE, a critical enzyme in the inflammatory cascade of COPD. This guide details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, positioning it as a molecule of interest for therapeutic strategies targeting the proteolytic damage central to COPD pathogenesis.

Introduction to this compound

This compound is a synthetic, substituted tripeptide ketone that acts as a potent and competitive inhibitor of human neutrophil elastase (HNE)[1]. It is a close structural analog of ICI 200,880, another well-characterized HNE inhibitor[1]. The primary mechanism of action of this compound involves binding to the active site of HNE, thereby preventing its enzymatic activity and the subsequent degradation of extracellular matrix proteins, most notably elastin. Given the central role of HNE in the pathophysiology of COPD, this compound has been investigated as a potential therapeutic agent to mitigate lung damage and inflammation associated with the disease.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of an enzyme inhibitor is defined by its potency and selectivity. This compound has demonstrated high affinity for human neutrophil elastase.

Target EnzymeInhibitorParameterValueReference
Human Neutrophil Elastase (HNE)This compoundKi5.0 x 10-10 M[1]
Human Neutrophil Elastase (HNE)ICI 200,880Ki5.0 x 10-10 M[1][2]
Porcine Pancreatic Elastase (PPE)ICI 200,880Selectivity vs. HNE150-fold
Other EnzymesICI 200,880Selectivity vs. HNE>360,000-fold

Mechanism of Action and Signaling Pathways

Human neutrophil elastase, a serine protease released by activated neutrophils, plays a multifaceted role in the pathogenesis of COPD. Its inhibition by this compound interrupts several key pathological processes.

Inhibition of Elastin Degradation

The hallmark of emphysema, a major component of COPD, is the destruction of alveolar walls, leading to enlarged airspaces and impaired gas exchange. This destruction is primarily mediated by the degradation of elastin, a critical component of the lung's extracellular matrix, by HNE. This compound directly binds to HNE, preventing this proteolytic degradation and preserving the structural integrity of the lung parenchyma.

HNE_Elastin_Degradation cluster_Neutrophil Activated Neutrophil cluster_ECM Extracellular Matrix Neutrophil Neutrophil HNE_release HNE Release Neutrophil->HNE_release HNE Human Neutrophil Elastase (HNE) HNE_release->HNE Elastin Elastin Degradation Elastin Degradation Elastin->Degradation Emphysema Emphysema Degradation->Emphysema HNE->Degradation Catalyzes ICI200355 This compound ICI200355->HNE Inhibits

Inhibition of HNE-mediated elastin degradation by this compound.
Attenuation of Mucus Hypersecretion

Chronic bronchitis, another key component of COPD, is characterized by excessive mucus production, leading to airway obstruction and recurrent infections. HNE is a potent secretagogue that stimulates mucus secretion from submucosal glands and goblet cells. This compound has been shown to inhibit HNE-stimulated tracheal submucosal gland secretion, suggesting its potential to alleviate mucus hypersecretion in COPD patients.

HNE_Mucus_Secretion cluster_Airway_Epithelium Airway Epithelium Goblet_Cell Goblet Cell Mucus_Hypersecretion Mucus Hypersecretion Goblet_Cell->Mucus_Hypersecretion Submucosal_Gland Submucosal Gland Submucosal_Gland->Mucus_Hypersecretion HNE Human Neutrophil Elastase (HNE) HNE->Goblet_Cell Stimulates HNE->Submucosal_Gland Stimulates ICI200355 This compound ICI200355->HNE Inhibits Airway_Obstruction Airway Obstruction Mucus_Hypersecretion->Airway_Obstruction

Inhibition of HNE-induced mucus hypersecretion by this compound.
Modulation of Inflammatory Signaling

HNE can perpetuate the inflammatory cycle in COPD by cleaving and activating pro-inflammatory cytokines and chemokines, and by degrading endogenous protease inhibitors. By inhibiting HNE, this compound can help to dampen this pro-inflammatory cascade. HNE has been shown to induce the production of PGE2 in human bronchial epithelial cells through the activation of the p44/42 MAPK pathway and upregulation of COX-2. It also induces MUC5AC gene expression via a pathway involving reactive oxygen species.

HNE_Inflammatory_Signaling cluster_Epithelial_Cell Airway Epithelial Cell HNE Human Neutrophil Elastase (HNE) p44_42_MAPK p44/42 MAPK Activation HNE->p44_42_MAPK ROS Reactive Oxygen Species (ROS) HNE->ROS ICI200355 This compound ICI200355->HNE Inhibits COX2 COX-2 Upregulation p44_42_MAPK->COX2 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation MUC5AC MUC5AC Gene Expression ROS->MUC5AC Mucus_Production Mucus Production MUC5AC->Mucus_Production

Modulation of HNE-driven inflammatory signaling by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the study of this compound.

Human Neutrophil Elastase Inhibition Assay

This assay determines the inhibitory potency of a compound against HNE.

Principle: The enzymatic activity of HNE is measured by its ability to cleave a specific substrate, resulting in a product that can be quantified (e.g., by fluorescence or absorbance). The ability of an inhibitor to reduce this activity is then measured.

Materials:

  • Purified Human Neutrophil Elastase

  • Specific HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of HNE to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time at the appropriate wavelength.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki or IC50 value.

HNE_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: HNE, Substrate, Buffer, this compound start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Plate Setup: Add HNE and this compound to 96-well plate serial_dilution->plate_setup incubation Incubate for Inhibitor Binding plate_setup->incubation add_substrate Add HNE Substrate to Initiate Reaction incubation->add_substrate read_plate Measure Fluorescence/ Absorbance Over Time add_substrate->read_plate calculate_rate Calculate Reaction Rates read_plate->calculate_rate data_analysis Plot Data and Determine Ki or IC50 calculate_rate->data_analysis end End data_analysis->end

Workflow for an HNE inhibition assay.
In Vivo Hamster Model of HNE-Induced Lung Injury

This animal model is used to assess the efficacy of HNE inhibitors in a living organism.

Principle: Intratracheal administration of HNE in hamsters induces lung injury that mimics some of the pathological features of emphysema. The protective effect of an inhibitor administered prior to or after HNE challenge is then evaluated.

Materials:

  • Syrian golden hamsters

  • Human Neutrophil Elastase

  • This compound

  • Anesthesia

  • Intratracheal instillation apparatus

  • Equipment for lung function measurement, bronchoalveolar lavage (BAL), and histology

Procedure:

  • Anesthetize the hamsters.

  • Administer this compound via a chosen route (e.g., intratracheal, subcutaneous, or aerosol).

  • After a specified time, instill a single dose of HNE intratracheally.

  • At various time points post-HNE administration, assess lung injury through:

    • Bronchoalveolar Lavage (BAL): Measure total and differential cell counts (neutrophils, red blood cells) and protein concentration in the BAL fluid as markers of inflammation and hemorrhage.

    • Lung Histology: Prepare lung tissue sections and stain to assess alveolar size (mean linear intercept) and inflammation.

    • Lung Function Tests: Measure parameters such as lung compliance and lung volumes.

  • Compare the outcomes in the this compound-treated group with a vehicle-treated control group to determine the protective effect of the inhibitor.

Hamster_Model_Workflow start Start anesthetize Anesthetize Hamsters start->anesthetize administer_inhibitor Administer this compound anesthetize->administer_inhibitor administer_hne Intratracheal Instillation of HNE administer_inhibitor->administer_hne monitor Monitor Animals and Collect Data at Time Points administer_hne->monitor bal Perform Bronchoalveolar Lavage (BAL) monitor->bal histology Prepare Lung Tissue for Histology monitor->histology lung_function Conduct Lung Function Tests monitor->lung_function analyze_data Analyze and Compare Data Between Groups bal->analyze_data histology->analyze_data lung_function->analyze_data end End analyze_data->end

Workflow for the hamster model of HNE-induced lung injury.

Effects on Inflammatory Cells

The primary source of HNE in the lungs is the neutrophil. While this compound's main role is to inhibit the activity of released HNE, understanding its potential direct effects on neutrophil function is also important. Research in this specific area for this compound is limited in publicly available literature. However, by reducing the downstream inflammatory consequences of HNE activity, this compound would indirectly modulate the inflammatory environment and potentially impact neutrophil recruitment and activation.

Clinical Development Status

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of lung injury relevant to COPD. Its mechanism of action directly targets a key driver of the protease-antiprotease imbalance that contributes to both the emphysematous and chronic bronchitic components of COPD. While further research is needed to fully elucidate its selectivity profile, direct effects on inflammatory cells, and clinical potential, the existing data strongly support the continued investigation of HNE inhibitors like this compound as a targeted therapeutic strategy for chronic obstructive pulmonary disease. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this promising area of COPD research.

References

The Enigmatic Compound ICI 200355: An Uncharted Territory in Rheumatology Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as ICI 200355 remains elusive within the context of rheumatology research. There is currently no publicly available information to suggest its investigation or potential application for rheumatic diseases.

Our in-depth review of established research databases, clinical trial registries, and scientific publications has yielded no specific data pertaining to "this compound." This includes a lack of information on its mechanism of action, preclinical in vitro or in vivo studies, or any planned or completed clinical trials in rheumatological conditions.

Attempts to identify alternative designations or a development history for this compound have also been unsuccessful. The designation may be incorrect, represent an internal compound code that was never publicly disclosed, or refer to a research program that was discontinued at a very early stage without generating published findings.

It is important to distinguish this specific inquiry from the well-established field of immunology and rheumatology research concerning Immune Checkpoint Inhibitors (ICIs) . While the acronym "ICI" is shared, this class of drugs, primarily used in oncology, is distinct from the specific compound "this compound." The rheumatological focus on ICIs is largely centered on understanding and managing immune-related adverse events (irAEs), where the body's own immune system, hyperactivated by the cancer therapy, can attack joints, muscles, and other tissues, mimicking rheumatic diseases.

Due to the complete absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound.

Researchers, scientists, and drug development professionals interested in novel therapeutic targets in rheumatology are encouraged to consult the extensive available literature on other well-documented compounds and pathways. The current landscape of rheumatology research is rich with investigation into various signaling molecules, cellular pathways, and therapeutic modalities that hold significant promise for advancing patient care.

We will continue to monitor for any emerging information on this compound and will provide updates if any relevant data becomes publicly accessible. At present, however, its potential in rheumatology research remains an unanswered question.

Methodological & Application

Application Notes and Protocols for ICI 200355 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guide for the in vitro application of ICI 200355.

Abstract

This document provides a detailed overview of the in vitro applications of the selective leukotriene D4 (LTD4) receptor antagonist, this compound. It includes information on its mechanism of action, protocols for relevant in vitro assays, and expected outcomes. The provided methodologies are intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of various inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. By blocking the binding of LTD4 to its receptor (CysLT1), this compound effectively inhibits these pro-inflammatory responses.

Mechanism of Action Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of the agonist, LTD4, to this receptor typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction and other cellular responses associated with inflammation. This compound, as an antagonist, prevents this cascade from occurring.

ICI_200355_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds ICI200355 This compound ICI200355->CysLT1 Blocks Gq Gq CysLT1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response

Caption: Signaling pathway of LTD4 and the inhibitory action of this compound.

In Vitro Assays

The following protocols describe common in vitro assays to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare cell membranes expressing CysLT1 receptor incubation Incubate membranes with [3H]-LTD4 (radioligand) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-LTD4 and a range of concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess cold LTD4).

  • Equilibration: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundInsert ValueInsert Value
LTD4Insert ValueInsert Value
Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization.

Protocol:

  • Cell Culture: Culture CysLT1-expressing cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of LTD4 to stimulate calcium release.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the calcium response against the log concentration of the antagonist.

Data Presentation:

CompoundEC50 (LTD4) (nM)IC50 (this compound) (nM)
Insert ValueInsert Value
Smooth Muscle Contraction Assay

This ex vivo assay assesses the ability of this compound to relax LTD4-induced contraction of smooth muscle tissue.

Protocol:

  • Tissue Preparation: Isolate guinea pig trachea or human bronchus and cut into rings.

  • Organ Bath Setup: Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction Induction: Induce contraction of the smooth muscle by adding a cumulative concentration of LTD4.

  • Antagonist Treatment: In a separate set of experiments, pre-incubate the tissue rings with this compound before adding LTD4.

  • Measurement: Record the isometric tension of the muscle rings using a force transducer.

  • Data Analysis: Generate concentration-response curves for LTD4 in the presence and absence of this compound. Calculate the pA2 value to quantify the antagonist's potency.

Data Presentation:

TissueLTD4 EC50 (nM)This compound pA2
Guinea Pig TracheaInsert ValueInsert Value
Human BronchusInsert ValueInsert Value

Materials and Reagents

  • This compound

  • LTD4

  • [3H]-LTD4

  • Cell lines expressing CysLT1 receptor (e.g., HEK293-CysLT1)

  • Cell culture media and reagents

  • Calcium-sensitive fluorescent dyes

  • Scintillation fluid

  • Glass fiber filters

  • Physiological salt solution

  • Standard laboratory equipment (pipettes, centrifuges, incubators, plate readers, etc.)

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals and biological materials. Consult the Material Safety Data Sheet (MSDS) for this compound and other reagents for specific handling and disposal instructions.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.

Application Notes and Protocols for Zafirlukast (ICI 204,219) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zafirlukast, formerly identified as ICI 204,219, is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, specifically targeting the CysLT1 receptor.[1][2][3][4] Initially developed for the treatment of asthma, recent studies have highlighted its potential as an anti-neoplastic agent in various cancer cell lines. These application notes provide detailed protocols for the use of Zafirlukast in cell culture experiments, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The primary model discussed is the triple-negative breast cancer cell line, MDA-MB-231, with additional data from other cancer cell lines.

Mechanism of Action

Zafirlukast functions by blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor.[1] This action inhibits the pro-inflammatory and pro-proliferative signaling pathways mediated by these leukotrienes. In cancer cells, this antagonism has been shown to induce apoptosis, inhibit proliferation, and cause cell cycle arrest. Notably, in MDA-MB-231 cells, Zafirlukast has been observed to decrease the expression of anti-apoptotic protein Bcl-2 and reduce the phosphorylation of ERK1/2. It also induces G0/G1 cell cycle arrest by downregulating cyclin D1 and CDK4, and upregulating the cell cycle inhibitor p27.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Zafirlukast in various cancer cell lines.

Table 1: IC50 Values of Zafirlukast in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer5 - 10
OVCAR8Ovarian Cancer12
HCT116Colon CancerData available, specific IC50 not stated
PC3Prostate CancerData available, specific IC50 not stated
A549Lung CancerData available, specific IC50 not stated
LA795Lung Adenocarcinoma> 75 (viability)
Guinea-pig Trachea(Mucus Secretion Assay)0.6

Note: One study indicated that 20 µM Zafirlukast decreased MDA-MB-231 cell viability to 50%.

Table 2: Effects of Zafirlukast on Cell Cycle and Apoptosis Markers in MDA-MB-231 Cells

MarkerEffectConcentration (µM)Citation
Cell Cycle
Cyclin D1Decrease20
CDK4Decrease20
p27Increase20
G0/G1 Phase CellsIncrease20
Apoptosis
Bcl-2DecreaseNot specified
Cleaved PARP-1Increase20
Caspase 3/7IncreaseNot specified
Cell Proliferation
Ki-67Decrease20
PCNADecrease20
Signaling
p-ERK1/2DecreaseNot specified

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of MDA-MB-231 Cells

This protocol is adapted from standard procedures for MDA-MB-231 cell culture.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • DMEM High Glucose (or Leibovitz's L-15 Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.05% Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep. For L-15 medium, supplement with 10% FBS and 1% Pen-Strep.

  • Cell Thawing: Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. If using L-15 medium, incubate in a non-CO2 incubator.

  • Medium Change: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 4-6 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a subcultivation ratio of 1:2 to 1:4.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the determination of Zafirlukast's effect on cell viability using an MTT assay.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • 96-well plates

  • Zafirlukast (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 7,500 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Zafirlukast in complete growth medium from a stock solution (e.g., 0 µM to 100 µM). The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the Zafirlukast dilutions.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0 µM Zafirlukast). Plot the cell viability against the Zafirlukast concentration to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after Zafirlukast treatment.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • 6-well plates

  • Zafirlukast

  • DPBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of Zafirlukast (e.g., 20 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge.

  • Fixation: Wash the cell pellet with DPBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with DPBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol allows for the detection of apoptosis through flow cytometry.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • 6-well plates

  • Zafirlukast

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold DPBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of Zafirlukast Action

Zafirlukast_Signaling LTD4 Cysteinyl Leukotrienes (LTD4, LTE4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Zafirlukast Zafirlukast (ICI 204,219) Zafirlukast->CysLT1R ERK ERK1/2 Zafirlukast->ERK Inferred Inhibition Bcl2 Bcl-2 Zafirlukast->Bcl2 Inferred Inhibition CyclinD1_CDK4 Cyclin D1 / CDK4 Zafirlukast->CyclinD1_CDK4 Inferred Inhibition p27 p27 Zafirlukast->p27 Inferred Upregulation PLC PLC CysLT1R->PLC PI3K PI3K CysLT1R->PI3K Ras Ras/Raf/MEK CysLT1R->Ras Akt Akt PI3K->Akt Ras->ERK Akt->Bcl2 ERK->Bcl2 ERK->CyclinD1_CDK4 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle G1/S Progression CyclinD1_CDK4->CellCycle p27->CellCycle

Caption: Zafirlukast competitively antagonizes the CysLT1 receptor, inhibiting downstream signaling pathways.

Experimental Workflow for Cell Viability and Apoptosis

Experimental_Workflow start Start seed_cells Seed MDA-MB-231 Cells (96-well or 6-well plates) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat Treat with Zafirlukast (various concentrations) incubate_24h->treat incubate_48h Incubate 24-48h treat->incubate_48h mtt_assay MTT Assay incubate_48h->mtt_assay harvest_cells Harvest Cells incubate_48h->harvest_cells read_absorbance Read Absorbance (490 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 fix_stain Fix & Stain (PI or Annexin V/PI) harvest_cells->fix_stain flow_cytometry Flow Cytometry Analysis fix_stain->flow_cytometry analyze_data Analyze Apoptosis & Cell Cycle Distribution flow_cytometry->analyze_data

Caption: Workflow for assessing Zafirlukast's impact on cell viability, apoptosis, and cell cycle.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature yielded no specific data regarding the recommended dosage of ICI 200355 for animal studies. Therefore, these Application Notes and Protocols are based on a well-studied and clinically tested neutrophil elastase inhibitor, Sivelestat (also known as ONO-5046). This information is provided as a reference for researchers and should not be directly extrapolated to this compound, as different compounds possess distinct pharmacokinetic and pharmacodynamic profiles.

Introduction

Sivelestat is a specific and potent inhibitor of neutrophil elastase, a serine protease implicated in the pathophysiology of various inflammatory conditions, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and sepsis. By neutralizing the activity of neutrophil elastase, Sivelestat helps to mitigate tissue damage and reduce the inflammatory response. These notes provide a summary of reported dosages and experimental protocols for Sivelestat in various animal models.

Data Presentation: Sivelestat Dosage in Animal Studies

The following table summarizes quantitative data on Sivelestat dosage from various published animal studies.

Animal ModelDisease/ConditionRoute of AdministrationDosageKey Findings
Rat Lipopolysaccharide (LPS)-induced acute lung injuryIntraperitoneal (i.p.)10 mg/kg (bolus) followed by 0, 1, 3, and 6 h post-LPS administrationReduced lung injury and inflammation.[1]
Rat Lipopolysaccharide (LPS)-induced acute lung injuryIntraperitoneal (i.p.)10 mg/kg or 30 mg/kg (pre-treatment)Attenuated lung injury by up-regulating ACE2.[2]
Rat Sepsis (cecal ligation and puncture)Not specifiedNot specifiedImproved survival by attenuating systemic inflammation and lung injury.[3]
Rat Lipopolysaccharide (LPS)-induced sepsisIntraperitoneal (i.p.)6, 10, or 15 mg/kg 1h post-LPSImproved acute lung injury by inhibiting the PI3K/AKT/mTOR signaling pathway.[4]
Rat Acute lung injuryIntraperitoneal (i.p.)50 mg/kg or 100 mg/kgAttenuated lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways.[5]
Hamster Lipopolysaccharide (LPS)-induced acute lung inflammationIntraperitoneal (i.p.)300 mg/kg (30 min before and 1 h after LPS)Attenuated lung inflammation.
Hamster Endotoxin-induced acute lung injuryIntravenous (i.v.) infusion0.03 to 3 mg/kg/h (from 2 to 24 h post-endotoxin)Prevented the progression of acute lung injury.
Rabbit Acid-induced lung injuryIntravenous (i.v.)10 mg/kg (bolus) followed by 10 mg/kg/h infusionModulated lung and systemic injury.
Dog Acute hemorrhagic pancreatitisContinuous intravenous infusionNot specifiedLessened damage to remote organs.
Dog Lung ischemia-reperfusion injuryIntravenous (i.v.)10 mg/kg (bolus) followed by 10 mg/kg/h infusionAmeliorated reperfusion injury.
Dog Severe burn-blast combined injuryContinuous intravenous infusion0.5 and 2.0 mg/kg/h for 2 daysInformation on effects on acute lung injury.
Sheep Endotoxin-induced lung injuryNot specifiedNot specifiedEffects on endotoxin-induced lung injury were studied.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This protocol describes the induction of acute lung injury using LPS and subsequent treatment with Sivelestat.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat sodium hydrate

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Materials for euthanasia and tissue collection

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Lung Injury:

    • Anesthetize the rats.

    • Administer LPS via intraperitoneal injection at a pre-determined dose (e.g., 10 mg/kg).

  • Sivelestat Administration:

    • Prepare a solution of Sivelestat in sterile saline.

    • Administer Sivelestat via intraperitoneal injection at the desired dose (e.g., 10 mg/kg) at specified time points (e.g., 1 hour post-LPS).

  • Monitoring and Sample Collection:

    • Monitor animals for signs of distress.

    • At a predetermined endpoint (e.g., 6 or 24 hours post-LPS), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.

    • Collect lung tissue for histological examination and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats

This protocol outlines a common model for inducing sepsis and studying the effects of therapeutic agents like Sivelestat.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic agent

  • Surgical instruments

  • Suture material

  • Sivelestat sodium hydrate

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the animals.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just below the ileocecal valve.

    • Puncture the cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of feces.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Fluid Resuscitation and Sivelestat Administration:

    • Administer a subcutaneous injection of sterile saline for fluid resuscitation immediately after surgery.

    • Administer Sivelestat at the desired dose and route as per the study design.

  • Post-Operative Care and Monitoring:

    • House animals individually with easy access to food and water.

    • Monitor for signs of sepsis (e.g., lethargy, piloerection, altered respiration).

    • Collect blood samples at various time points to measure inflammatory markers.

    • Record survival rates over a set period (e.g., 72 hours).

Mandatory Visualization

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS, Ischemia) cluster_1 Neutrophil Activation & Degranulation cluster_2 Tissue Damage & Inflammation LPS LPS / Ischemia Neutrophil Neutrophil LPS->Neutrophil Activates Elastase Neutrophil Elastase Neutrophil->Elastase Releases TissueDamage Tissue Damage (e.g., Lung, Endothelium) Elastase->TissueDamage Degrades Extracellular Matrix Inflammation Pro-inflammatory Cytokine Release Elastase->Inflammation Stimulates Sivelestat Sivelestat (this compound Analogue) Sivelestat->Elastase Inhibits

Caption: Sivelestat's mechanism of action in mitigating inflammation.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Disease Induction (e.g., LPS, CLP) Grouping->Induction Treatment Sivelestat or Vehicle Administration Induction->Treatment Monitoring Monitoring & Data Collection (e.g., Survival, Clinical Signs) Treatment->Monitoring Analysis Sample Analysis (BALF, Blood, Tissue) Monitoring->Analysis Histology Histopathological Evaluation Monitoring->Histology

References

Application Notes and Protocols for ICI 200355 Administration in Preclinical Models of Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for the administration of ICI 200355, a potent and specific inhibitor of neutrophil elastase, in a preclinical rat model of acute lung injury (ALI). Neutrophil elastase is a key mediator in the pathogenesis of ALI, contributing to the breakdown of extracellular matrix, increased vascular permeability, and amplification of the inflammatory cascade.[1][2][3] The protocols outlined below are based on established methodologies for inducing lung injury with interleukin-1β (IL-1β) and subsequent treatment with this compound.

Mechanism of Action

In acute lung injury, inflammatory stimuli such as IL-1β trigger the recruitment and activation of neutrophils in the pulmonary microvasculature and alveolar spaces.[4] Activated neutrophils release a variety of cytotoxic and pro-inflammatory molecules, including neutrophil elastase. This serine protease degrades essential components of the lung parenchyma, including elastin, leading to compromised alveolar-capillary barrier function, pulmonary edema, and hemorrhage.[1] this compound acts by specifically inhibiting the enzymatic activity of neutrophil elastase, thereby mitigating these downstream pathological effects.

Experimental Model: IL-1β-Induced Acute Lung Injury in Rats

A well-established model for investigating the efficacy of therapeutic agents against ALI involves the intratracheal administration of IL-1β in rats. This model recapitulates key features of human ALI, including robust neutrophil infiltration, increased vascular permeability, and the release of pro-inflammatory mediators.

Signaling Pathway in IL-1β-Induced, Neutrophil Elastase-Mediated Lung Injury

G cluster_0 Initiation of Injury cluster_1 Cellular Activation and Recruitment cluster_2 Effector Phase cluster_3 Pathological Outcomes IL-1β IL-1β Alveolar Macrophage Alveolar Macrophage IL-1β->Alveolar Macrophage Activates Neutrophil Recruitment Neutrophil Recruitment Alveolar Macrophage->Neutrophil Recruitment Releases Chemokines (e.g., CINC) Neutrophil Activation Neutrophil Activation Neutrophil Recruitment->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Degradation of Extracellular Matrix Degradation of Extracellular Matrix Neutrophil Elastase Release->Degradation of Extracellular Matrix This compound This compound This compound->Neutrophil Elastase Release Inhibits Increased Vascular Permeability Increased Vascular Permeability Degradation of Extracellular Matrix->Increased Vascular Permeability Pulmonary Edema Pulmonary Edema Increased Vascular Permeability->Pulmonary Edema Lung Injury Lung Injury Pulmonary Edema->Lung Injury G Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Intratracheal Instillation Intratracheal Instillation Anesthesia->Intratracheal Instillation Induction of Lung Injury (IL-1β) Induction of Lung Injury (IL-1β) Intratracheal Instillation->Induction of Lung Injury (IL-1β) Treatment Administration (this compound) Treatment Administration (this compound) Induction of Lung Injury (IL-1β)->Treatment Administration (this compound) Monitoring and Sample Collection (5 hours post-instillation) Monitoring and Sample Collection (5 hours post-instillation) Treatment Administration (this compound)->Monitoring and Sample Collection (5 hours post-instillation) Bronchoalveolar Lavage (BAL) Bronchoalveolar Lavage (BAL) Monitoring and Sample Collection (5 hours post-instillation)->Bronchoalveolar Lavage (BAL) Lung Tissue Homogenization Lung Tissue Homogenization Monitoring and Sample Collection (5 hours post-instillation)->Lung Tissue Homogenization MPO Assay MPO Assay Lung Tissue Homogenization->MPO Assay Lung Leak Index Measurement Lung Leak Index Measurement Lung Tissue Homogenization->Lung Leak Index Measurement BAL BAL Cell Counts Cell Counts BAL->Cell Counts Protein Assay Protein Assay BAL->Protein Assay CINC Assay CINC Assay BAL->CINC Assay

References

Techniques for Measuring LTB4 Receptor Antagonist Efficacy in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2.[1] The activation of these receptors on various immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3] Consequently, antagonists of LTB4 receptors are of significant interest as potential therapeutic agents for a range of inflammatory diseases.

This document provides detailed application notes and protocols for assessing the in vitro efficacy of LTB4 receptor antagonists. While the specific compound ICI 200355 is the focus, the methodologies described are broadly applicable to other molecules targeting the LTB4 pathway. The protocols outlined below will enable researchers to characterize the inhibitory potential of such compounds on key cellular and molecular events downstream of LTB4 receptor activation.

LTB4 Signaling Pathway

Activation of BLT1 and BLT2 receptors by LTB4 initiates several downstream signaling cascades. A primary response is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, LTB4 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38. These signaling events converge on the activation of transcription factors, notably NF-κB, which orchestrates the expression of genes involved in inflammation.[4][5]

LTB4_Signaling_Pathway LTB4 LTB4 BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 Binds G_protein Gαi/Gαq BLT1_2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->MAPK_pathway Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->MAPK_pathway NFkB NF-κB Activation MAPK_pathway->NFkB NFkB->Cellular_Response ICI_200355 This compound ICI_200355->BLT1_2 Inhibits

Figure 1: LTB4 Signaling Pathway and Point of Inhibition.

Data Presentation: Efficacy of LTB4 Receptor Antagonists

The following tables summarize representative quantitative data for various LTB4 receptor antagonists from in vitro efficacy assays. This data serves as a benchmark for the expected potency of novel antagonists like this compound.

Table 1: Receptor Binding Affinity

CompoundCell Type/Membrane PreparationRadioligandKi (nM)Reference
LY223982Human Neutrophils[3H]LTB413.2
CP-105,696Murine Leukocyte Membranes[3H]LTB4Nanomolar Potency
Etalocib (LY293111)Not Specified[3H]LTB425

Table 2: Inhibition of Chemotaxis

CompoundCell TypeChemoattractantIC50 (nM)Reference
CP-105,696Monkey NeutrophilsLTB4 (5 nM)20
SC-50605Not SpecifiedLTB4More potent than SC-41930

Table 3: Inhibition of Calcium Mobilization

CompoundCell TypeStimulusIC50 (nM)Reference
Etalocib (LY293111)Not SpecifiedLTB420

Table 4: Inhibition of NF-κB Activation

CompoundCell TypeStimulusAssayEndpointRepresentative InhibitionReference
U-75302 (BLT1 antagonist)Monocytic cellsLTB4EMSANF-κB DNA bindingSignificant reduction
LY-255283 (BLT2 antagonist)Monocytic cellsLTB4EMSANF-κB DNA bindingSignificant reduction

Table 5: Inhibition of MAPK Phosphorylation

CompoundCell TypeStimulusMAPK TargetAssayRepresentative InhibitionReference
BLT1/BLT2 AntagonistMurine Mast CellsLTB4ERKWestern BlotDose-dependent reduction

Experimental Protocols

The following section provides detailed protocols for key in vitro assays to determine the efficacy of LTB4 receptor antagonists.

experimental_workflow cluster_assays Efficacy Assays cluster_readouts Primary Readouts receptor_binding 1. Receptor Binding Assay ki_ic50 Ki / IC50 receptor_binding->ki_ic50 chemotaxis 2. Chemotaxis Assay migration_inhibition Inhibition of Cell Migration chemotaxis->migration_inhibition calcium_flux 3. Calcium Mobilization Assay ca_signal_reduction Reduction in [Ca²⁺]i calcium_flux->ca_signal_reduction nfkb_activity 4. NF-κB Activation Assay reporter_inhibition Decreased Reporter Activity nfkb_activity->reporter_inhibition mapk_phos 5. MAPK Phosphorylation Assay phos_reduction Reduced Phosphorylation mapk_phos->phos_reduction

Figure 2: Experimental Workflow for Efficacy Testing.
Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the LTB4 receptors (BLT1 and BLT2).

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled LTB4 ligand (e.g., [3H]LTB4) for binding to receptors in a membrane preparation from cells expressing BLT1 or BLT2.

Materials:

  • Cells or tissues expressing BLT1 or BLT2 (e.g., human neutrophils, transfected cell lines)

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • Radiolabeled LTB4 (e.g., [3H]LTB4)

  • This compound at various concentrations

  • Unlabeled LTB4 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare cell membranes from a suitable source.

  • In a multi-well plate, add a constant concentration of [3H]LTB4 to each well.

  • Add increasing concentrations of this compound to the wells. Include control wells with no inhibitor and wells with a high concentration of unlabeled LTB4 to determine total and non-specific binding, respectively.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To measure the ability of this compound to inhibit LTB4-induced cell migration.

Principle: This assay measures the directional migration of cells (e.g., neutrophils) towards a chemoattractant (LTB4) through a porous membrane. The inhibitory effect of the test compound is quantified by the reduction in the number of migrated cells.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)

  • Leukocytes (e.g., isolated human neutrophils)

  • Chemotaxis buffer (e.g., HBSS with Ca2+ and Mg2+)

  • LTB4

  • This compound

  • Cell staining dye (e.g., Calcein AM) and fluorescence plate reader or microscope

Protocol:

  • Isolate primary neutrophils from fresh human blood.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Add LTB4 to the lower chamber of the chemotaxis plate.

  • Place the Transwell insert (containing the pre-treated cells) into the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

  • Remove the insert and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells on the underside of the membrane. This can be done by staining the cells and measuring fluorescence or by detaching the cells and counting them.

  • Plot the percentage of inhibition of chemotaxis against the concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

Objective: To assess the effect of this compound on LTB4-induced intracellular calcium release.

Principle: LTB4 binding to its receptors triggers a rapid increase in intracellular calcium concentration ([Ca2+]i). This is measured using a fluorescent calcium indicator dye. An effective antagonist will block or reduce this calcium signal.

Materials:

  • Cells expressing LTB4 receptors (e.g., neutrophils, monocytes, or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with Ca2+)

  • LTB4

  • This compound

  • Fluorescence plate reader with an injection system

Protocol:

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127.

  • Wash the cells to remove excess dye.

  • Aliquot the cells into a microplate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject LTB4 into the wells and immediately record the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Calculate the percentage of inhibition of the LTB4-induced calcium signal for each concentration of this compound and determine the IC50.

NF-κB Reporter Assay

Objective: To determine if this compound can inhibit LTB4-mediated activation of the NF-κB signaling pathway.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium and reagents.

  • LTB4.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Plate the NF-κB reporter cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulate the cells with an optimal concentration of LTB4.

  • Incubate for a period sufficient to allow for reporter gene expression (typically 4-6 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of LTB4-induced luciferase activity and determine the IC50 of this compound.

MAPK Phosphorylation Assay (Western Blot)

Objective: To investigate the effect of this compound on the LTB4-induced phosphorylation of key MAPK proteins (e.g., ERK, p38).

Principle: Western blotting is used to detect the phosphorylated (activated) forms of specific MAPK proteins in cell lysates following stimulation with LTB4 in the presence or absence of the antagonist.

Materials:

  • Cells responsive to LTB4 (e.g., neutrophils, macrophages).

  • Cell lysis buffer with phosphatase and protease inhibitors.

  • LTB4.

  • This compound.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies specific for phosphorylated and total forms of MAPKs (e.g., anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Culture the cells and serum-starve them if necessary.

  • Pre-treat the cells with different concentrations of this compound or vehicle.

  • Stimulate the cells with LTB4 for a short period (e.g., 5-15 minutes).

  • Lyse the cells on ice and collect the lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with a primary antibody against the phosphorylated MAPK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total MAPK protein to normalize for loading.

  • Quantify the band intensities and determine the dose-dependent inhibition of MAPK phosphorylation by this compound.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of LTB4 receptor antagonists such as this compound. By systematically assessing the compound's effects on receptor binding, chemotaxis, calcium signaling, and downstream pathways like NF-κB and MAPK activation, researchers can build a robust profile of its efficacy and mechanism of action. The provided representative data for other LTB4 antagonists can serve as a useful reference for interpreting the experimental outcomes.

References

Application of ICI 200355 in High-Throughput Screening for Human Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils and is a key component of the innate immune system. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulation is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the identification of potent and specific HNE inhibitors is a significant therapeutic strategy. ICI 200355 is a potent, competitive inhibitor of human neutrophil elastase.[1] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel HNE inhibitors.

Principle of the Assay

The high-throughput screening assay for HNE inhibitors is based on the enzymatic cleavage of a fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), by HNE.[2] In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched. Upon hydrolysis by HNE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity that can be monitored over time. The rate of this increase is directly proportional to HNE activity. Potential inhibitors will compete with the substrate to bind to the active site of HNE, thereby decreasing the rate of substrate cleavage and leading to a reduction in the fluorescent signal. This compound serves as a positive control inhibitor in this assay.

Data Presentation

The inhibitory activity of this compound and other potential inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

CompoundTargetInhibition Constant (Ki)Assay Type
This compoundHuman Neutrophil Elastase5.0 x 10⁻¹⁰ M[1]Competitive Inhibition
SivelestatHuman Neutrophil Elastase44 nM (IC50)Fluorometric HTS
SPCKHuman Leukocyte Elastase10 µM (Ki)[3]Fluorometric HTS

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC)

  • Positive Control Inhibitor: this compound

  • Assay Buffer: Typically 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Test Compounds: Library of small molecules to be screened

  • Plates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively.[3]

Preparation of Reagents
  • HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the HNE stock solution with assay buffer to the desired final concentration (e.g., 10 nM).

  • Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Val-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light. On the day of the assay, dilute the substrate stock solution with assay buffer to the desired final concentration (e.g., 100 µM).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare serial dilutions in assay buffer to generate a dose-response curve.

  • Test Compound Plates: Prepare plates with test compounds at various concentrations in DMSO.

High-Throughput Screening Protocol
  • Compound Dispensing: Dispense a small volume (e.g., 1 µL) of test compounds and control inhibitor (this compound) solutions into the wells of the microplate. Also, include wells with DMSO only for no-inhibitor and no-enzyme controls.

  • Enzyme Addition: Add HNE solution to all wells except the no-enzyme control wells.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Measurements are typically taken every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the no-inhibitor controls (100% activity) and no-enzyme controls (0% activity).

    • For each test compound, calculate the percentage of HNE inhibition.

    • For active compounds, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Human Neutrophil Elastase Signaling Pathway

Human neutrophil elastase, beyond its role in matrix degradation, can also act as a signaling molecule, influencing various cellular processes. For instance, HNE has been shown to induce the proliferation of airway smooth muscle cells through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Furthermore, HNE can stimulate the transcription of the MUC1 gene in lung epithelial cells through a more complex cascade involving Protein Kinase C delta (PKCδ), the generation of Reactive Oxygen Species (ROS), and the activation of TNF-α converting enzyme (TACE), leading to the release of Tumor Necrosis Factor-alpha (TNF-α).

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) CellSurface Cell Surface PKCd PKCδ HNE->PKCd Activates ERK12 ERK1/2 HNE->ERK12 Activates ICI_200355 This compound ICI_200355->HNE Inhibits Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE proTNFa pro-TNF-α TACE->proTNFa Cleaves TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 Proliferation Airway Smooth Muscle Cell Proliferation ERK12->Proliferation MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: HNE signaling pathways leading to MUC1 transcription and cell proliferation.

High-Throughput Screening Workflow

The workflow for a typical HTS campaign to identify HNE inhibitors is a multi-step process designed for efficiency and accuracy. It begins with the preparation of assay plates containing the compound library, followed by the addition of the enzyme and substrate, and concludes with data analysis to identify potential hits.

HTS_Workflow Start Start: Compound Library Dispense Dispense Compounds & Controls (this compound) into Microplate Start->Dispense AddEnzyme Add Human Neutrophil Elastase (HNE) Dispense->AddEnzyme Incubate Incubate for Inhibitor Binding AddEnzyme->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Kinetic Fluorescence Measurement AddSubstrate->Measure Analyze Data Analysis: Calculate % Inhibition Measure->Analyze Hits Identify 'Hits' (Compounds with Significant Inhibition) Analyze->Hits DoseResponse Dose-Response Curve & IC50 Determination for Hits Hits->DoseResponse End End: Confirmed Hits DoseResponse->End

Caption: A typical workflow for high-throughput screening of HNE inhibitors.

References

Application Notes and Protocols for Blocking Neutrophil Elastase Activity in Primary Cells Using ICI 200355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense against pathogens, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

ICI 200355 is a potent and specific inhibitor of human neutrophil elastase (HNE). It belongs to the class of substituted tripeptide ketones and acts as a competitive inhibitor of HNE.[1] Its high specificity and potency make it a valuable tool for researchers studying the role of neutrophil elastase in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to block neutrophil elastase activity in primary human neutrophils, a critical in vitro model for studying inflammatory responses.

Data Presentation

The inhibitory potency of this compound against human neutrophil elastase is summarized in the table below. This data is crucial for determining the effective concentration range for in vitro experiments.

CompoundTargetInhibition Constant (Ki)Cell TypeAssay TypeReference
This compoundHuman Neutrophil Elastase (HNE)5.0 x 10-10 MNot specified (purified enzyme)Competitive Inhibition Kinetics[1]

Note: The half-maximal inhibitory concentration (IC50) for this compound in primary cell-based assays may vary depending on experimental conditions such as substrate concentration, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase and Inhibition by this compound

NE_Signaling_Inhibition cluster_0 Neutrophil Activation cluster_1 NE Release & Activity cluster_2 Inhibition cluster_3 Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Signaling_Pathways Activation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) ECM_Degradation->Signaling_Pathways ICI_200355 This compound ICI_200355->NE_Release Inhibition ICI_200355->Signaling_Pathways Prevents Activation Cytokine_Production Cytokine & Chemokine Production Signaling_Pathways->Cytokine_Production

Caption: Inhibition of Neutrophil Elastase Signaling by this compound.

Experimental Workflow for Assessing this compound Activity

experimental_workflow start Start isolate_neutrophils Isolate Primary Human Neutrophils from Whole Blood start->isolate_neutrophils pre_incubate Pre-incubate Neutrophils with varying concentrations of this compound isolate_neutrophils->pre_incubate stimulate_neutrophils Stimulate Neutrophils (e.g., with PMA or fMLP) to induce elastase release pre_incubate->stimulate_neutrophils collect_supernatant Collect Cell-free Supernatant stimulate_neutrophils->collect_supernatant perform_assay Perform Neutrophil Elastase Activity Assay collect_supernatant->perform_assay measure_fluorescence Measure Fluorescence/Absorbance (kinetic or endpoint) perform_assay->measure_fluorescence calculate_inhibition Calculate Percent Inhibition and Determine IC50 measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Neutrophil Elastase Inhibition Assay.

Experimental Protocols

Isolation of Primary Human Neutrophils from Whole Blood

This protocol describes a standard method for isolating neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Dextran solution (e.g., 3% Dextran in 0.9% NaCl)

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing anticoagulant.

  • Erythrocyte Sedimentation: Dilute the blood 1:1 with 3% Dextran solution in a 50 mL conical tube. Mix gently and allow the red blood cells to sediment at room temperature for 30-45 minutes.

  • Leukocyte-rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.

  • Density Gradient Centrifugation: Carefully layer the leukocyte-rich plasma over an equal volume of density gradient medium in a new conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Neutrophil Layer Isolation: After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the neutrophil layer, which is typically found just above the red blood cell pellet.

  • Red Blood Cell Lysis: Resuspend the collected neutrophil pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.

  • Washing: Add HBSS without Ca2+/Mg2+ to stop the lysis. Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Final Resuspension: Resuspend the neutrophil pellet in an appropriate buffer for your downstream application (e.g., HBSS with 0.1% FBS).

  • Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Neutrophil Elastase Activity Assay in Primary Neutrophils

This protocol outlines a fluorometric assay to measure the activity of neutrophil elastase released from primary neutrophils and to determine the inhibitory effect of this compound.

Materials:

  • Isolated primary human neutrophils

  • This compound (stock solution prepared in DMSO)

  • Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., HBSS with Ca2+/Mg2+)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 pM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Plating: Seed the isolated neutrophils into the wells of a 96-well black microplate at a density of 1-2 x 105 cells/well in a final volume of 50 µL of Assay Buffer.

  • Inhibitor Pre-incubation: Add 25 µL of the this compound dilutions or vehicle control to the respective wells. Incubate the plate at 37°C for 15-30 minutes.

  • Neutrophil Stimulation: Prepare the neutrophil stimulant at a 4X concentration in Assay Buffer. Add 25 µL of the stimulant to each well (except for the unstimulated control wells, to which 25 µL of Assay Buffer is added). A typical final concentration for PMA is 100 nM and for fMLP is 1 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for neutrophil degranulation and elastase release.

  • Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at Ex/Em = 380/500 nm.

  • Data Analysis:

    • For each well, determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the rate of the unstimulated control from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (stimulated cells without inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Signaling Pathways Affected by Neutrophil Elastase Inhibition

Inhibition of neutrophil elastase by this compound can modulate several downstream signaling pathways that are activated by NE activity. These pathways are often implicated in the amplification of inflammatory responses.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Neutrophil elastase can activate the NF-κB pathway, a central regulator of pro-inflammatory gene expression. Inhibition of NE can lead to a reduction in NF-κB activation and the subsequent production of inflammatory cytokines and chemokines.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: NE has been shown to activate MAPK pathways, including ERK, p38, and JNK, in various cell types. These pathways are involved in cell proliferation, differentiation, and inflammatory responses. By blocking NE activity, this compound can attenuate the activation of these MAPK pathways.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell survival, growth, and metabolism, and it also plays a role in inflammation. Neutrophil elastase can influence this pathway, and its inhibition may modulate PI3K/Akt-dependent cellular responses.

By using this compound, researchers can dissect the specific contributions of neutrophil elastase to the activation of these critical signaling networks in primary cells, providing valuable insights into the mechanisms of inflammatory diseases.

References

ICI 200355: A Potent Tool for Investigating Proteinase-Antiproteinase Imbalance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The delicate balance between proteinases and their endogenous inhibitors is crucial for maintaining tissue homeostasis. An imbalance, particularly an excess of proteinase activity, is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2][3] Human neutrophil elastase (HNE), a powerful serine proteinase released by activated neutrophils, is a key player in the breakdown of extracellular matrix components, leading to tissue damage.[1][3] ICI 200355 is a potent, selective, and competitive inhibitor of HNE, making it an invaluable tool for studying the role of this enzyme in the proteinase-antiproteinase imbalance and for evaluating the therapeutic potential of HNE inhibition.

Mechanism of Action

This compound is a synthetic peptide-like inhibitor that specifically targets the active site of HNE. It acts as a competitive inhibitor, meaning it binds to the enzyme's active site, preventing the substrate from binding and thus blocking its proteolytic activity. This targeted inhibition allows researchers to dissect the specific contributions of HNE in complex biological systems, both in vitro and in vivo.

Applications

This compound serves as a critical research tool in several key areas:

  • Elucidating the role of HNE in disease pathogenesis: By inhibiting HNE activity, researchers can investigate its specific contribution to tissue destruction and inflammation in various disease models.

  • Validating HNE as a therapeutic target: The efficacy of this compound in preclinical models provides strong evidence for the therapeutic potential of HNE inhibitors.

  • Screening and development of novel HNE inhibitors: this compound can be used as a reference compound to benchmark the potency and selectivity of new chemical entities.

Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound

EnzymeSourceKi (nM)Selectivity vs. HNE
Human Neutrophil Elastase (HNE) Human Neutrophils 0.5 -
Porcine Pancreatic ElastasePorcine Pancreas75150-fold
ChymotrypsinBovine Pancreas>180,000>360,000-fold
TrypsinBovine Pancreas>180,000>360,000-fold
ThrombinHuman>180,000>360,000-fold
KallikreinPorcine Plasma>180,000>360,000-fold

Data compiled from published studies.

Experimental Protocols

In Vitro Assays

1. Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is designed to determine the inhibitory potency (Ki) of compounds like this compound against HNE.

Materials:

  • Purified Human Neutrophil Elastase

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • This compound or other test inhibitors

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the inhibitor in Assay Buffer to achieve a range of concentrations.

  • Add 25 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

  • Add 50 µL of HNE solution (at a final concentration of ~0.5 nM) to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the HNE substrate (at a final concentration equal to its Km value).

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).

  • Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.

  • Determine the Ki value using the Cheng-Prusoff equation for competitive inhibition.

2. Inhibition of HNE-Induced Tracheal Submucosal Gland Secretion

This assay assesses the ability of this compound to block the secretagogue effects of HNE on airway glands.

Materials:

  • Tracheal tissue from a suitable animal model (e.g., ferret, dog, or swine)

  • Krebs-Henseleit buffer

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Radiolabeled macromolecule precursor (e.g., ³⁵S-sulfate)

  • Scintillation counter

Procedure:

  • Isolate tracheal tissue and mount it in an Ussing chamber.

  • Pre-label the tissue with ³⁵S-sulfate to label macromolecules.

  • Wash the tissue to remove unincorporated radioactivity.

  • Pre-incubate the tissue with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulate secretion by adding HNE (e.g., 10⁻⁵ M) to the submucosal side.

  • Collect samples from the luminal side at timed intervals.

  • Measure the amount of radiolabeled macromolecules in the collected samples using a scintillation counter.

  • Express the results as the percentage of inhibition of HNE-stimulated secretion.

In Vivo Models

1. HNE-Induced Acute Lung Injury in Hamsters

This model evaluates the in vivo efficacy of this compound in preventing HNE-mediated lung damage.

Materials:

  • Male Syrian hamsters

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the hamsters.

  • Administer this compound or vehicle control via the desired route (e.g., intratracheal, aerosol, or subcutaneous).

  • After a specified pretreatment time, instill a single dose of HNE (e.g., 200 µg in saline) intratracheally.

  • At a predetermined time point post-HNE instillation (e.g., 4 hours), euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) and/or collect lung tissue for analysis.

2. Assessment of Lung Injury

a) Bronchoalveolar Lavage (BAL) Analysis:

  • Protocol:

    • Cannulate the trachea of the euthanized animal.

    • Instill a known volume of sterile saline into the lungs and gently aspirate.

    • Repeat the process 3-5 times, pooling the recovered fluid.

    • Centrifuge the BAL fluid to pellet the cells.

  • Endpoints:

    • Total and differential cell counts: Determine the number of neutrophils and other inflammatory cells.

    • Total protein concentration: Measure using a standard protein assay (e.g., Bradford or BCA) as an indicator of alveolar-capillary barrier permeability.

    • Hemoglobin concentration: As an indicator of hemorrhage.

b) Lung Myeloperoxidase (MPO) Assay:

  • Protocol:

    • Homogenize a weighed portion of lung tissue in a suitable buffer.

    • Centrifuge the homogenate and discard the supernatant.

    • Resuspend the pellet in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to release MPO from neutrophils.

    • Freeze-thaw and sonicate the sample to ensure complete cell lysis.

    • Centrifuge and collect the supernatant.

    • Measure MPO activity in the supernatant using a colorimetric assay with a suitable substrate (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).

  • Endpoint: MPO activity is directly proportional to the number of neutrophils in the lung tissue.

Visualizations

Proteinase_Antiproteinase_Imbalance Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release Imbalance Proteinase-Antiproteinase Imbalance HNE->Imbalance Antiproteinases Endogenous Antiproteinases (e.g., α1-antitrypsin) Antiproteinases->Imbalance Inhibition ECM Extracellular Matrix (Elastin, Collagen) Imbalance->ECM Degradation TissueDamage Tissue Damage & Inflammation ECM->TissueDamage ICI200355 This compound ICI200355->HNE Inhibition

Caption: Role of this compound in restoring proteinase-antiproteinase balance.

In_Vivo_Workflow start Start animal_model Animal Model (e.g., Hamster) start->animal_model treatment Administer this compound or Vehicle animal_model->treatment induction Induce Lung Injury (Intratracheal HNE) treatment->induction endpoint Euthanize and Collect Samples induction->endpoint bal Bronchoalveolar Lavage (BAL) endpoint->bal tissue Lung Tissue Homogenization endpoint->tissue bal_analysis BAL Fluid Analysis (Cells, Protein) bal->bal_analysis mpo_assay Myeloperoxidase (MPO) Assay tissue->mpo_assay data_analysis Data Analysis bal_analysis->data_analysis mpo_assay->data_analysis

Caption: Workflow for in vivo evaluation of this compound.

In_Vitro_Workflow start Start tissue_prep Prepare Tracheal Tissue start->tissue_prep preincubation Pre-incubate with This compound or Vehicle tissue_prep->preincubation stimulation Stimulate with HNE preincubation->stimulation sample_collection Collect Secreted Macromolecules stimulation->sample_collection quantification Quantify Radiolabeled Macromolecules sample_collection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow for in vitro HNE-induced secretion assay.

References

Application Notes and Protocols for In Vivo Imaging of Neutrophil Elastase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease primarily released by activated neutrophils at sites of inflammation and in the tumor microenvironment.[1][2][3] Its enzymatic activity plays a crucial role in host defense, but dysregulated NE activity is implicated in the pathology of numerous diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), cystic fibrosis, rheumatoid arthritis, and cancer.[4][5] Consequently, the in vivo imaging of NE activity serves as a valuable tool for early disease detection, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the in vivo imaging of neutrophil elastase using fluorescent and positron emission tomography (PET) probes. While the initial query concerned ICI 200355, a known inhibitor of human neutrophil elastase, the focus of these notes is on the direct imaging of the enzyme's activity in vivo, a more common and informative approach in preclinical and clinical research.

I. Fluorescent In Vivo Imaging of Neutrophil Elastase Activity

Activatable near-infrared (NIR) fluorescent probes are powerful tools for imaging enzymatic activity in vivo due to their high sensitivity and specificity. These probes are typically optically silent upon injection and only become fluorescent after cleavage by the target enzyme, leading to a high signal-to-background ratio.

Featured Probe: IVISense™ Neutrophil Elastase 680 FAST (NE680)

IVISense™ Neutrophil Elastase 680 FAST is a commercially available, selective, and activatable NIR fluorescent probe designed for the in vivo imaging of neutrophil elastase activity. It utilizes Fluorescent Activatable Sensor Technology (F.A.S.T.) for an improved pharmacokinetic profile and higher target-specific signal.

Mechanism of Action:

The NE680 probe consists of a NIR fluorophore quenched by its proximity to a quencher molecule. The fluorophore and quencher are linked by a peptide substrate specific for neutrophil elastase. Upon cleavage of the peptide substrate by active NE, the fluorophore is released from the quencher, resulting in fluorescence emission.

cluster_0 NE680 Probe (Inactive) cluster_1 Active Neutrophil Elastase cluster_2 Probe Activation Quenched Fluorophore Quenched Fluorophore NE Substrate NE Substrate Quenched Fluorophore->NE Substrate NE NE Quencher Quencher NE Substrate->Quencher Cleaved Substrate Cleaved Substrate NE->NE Substrate Active Fluorophore Active Fluorophore Active Fluorophore->Cleaved Substrate Released Quencher Released Quencher

Mechanism of NE680 activatable fluorescent probe.
Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies using NE680 to assess neutrophil elastase activity in various disease models.

Disease ModelAnimal ModelProbe DoseImaging Time Point (post-injection)Key FindingsReference
Acute Lung Injury (ALI) Mouse (LPS/fMLP-induced)4 nmol4-8 hoursSignificantly higher fluorescence in ALI mice (164 nM) vs. controls (0 nM). Signal reduced with NE inhibitor sivelestat (73 nM).
Colorectal Cancer Mouse (HCT-15 xenograft)4 nmol4, 8, and 24 hoursSignificantly higher NE activity in xenografts compared to normal mice.
Photodynamic Therapy (PDT) of Tumors Mouse (SCC VII and EMT6 tumors)4 nmol5 hoursIncreased NE activity in tumors following PDT.
Knee Joint Inflammation Mouse (Kaolin-carrageenan induced)4 nmol6 hoursSivelestat significantly reduced NE activity in inflamed joints.
Experimental Protocol: In Vivo Fluorescence Imaging with NE680

This protocol provides a general guideline for in vivo imaging of NE activity in a mouse model of localized inflammation.

Materials:

  • IVISense™ Neutrophil Elastase 680 FAST (NE680) probe

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Animal model of inflammation (and control animals)

Procedure:

  • Probe Reconstitution: Reconstitute the lyophilized NE680 probe in sterile PBS to the desired stock concentration as per the manufacturer's instructions.

  • Animal Preparation:

    • Induce inflammation in the experimental group of mice according to your specific model.

    • Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • If necessary, remove fur from the imaging area to minimize light scattering and absorption.

  • Probe Administration:

    • Administer 4 nmol of the NE680 probe in 100 µL of PBS via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescent images at various time points post-injection, typically between 4 and 8 hours. Optimal imaging time may need to be determined empirically for your model.

    • Use appropriate excitation and emission filters for the NE680 probe (e.g., excitation ~675 nm, emission ~693 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the target tissue (e.g., inflamed area) and a control region.

    • Quantify the fluorescence intensity within the ROIs. The data can be expressed as average radiant efficiency or total radiant efficiency.

    • Compare the fluorescence signal between the experimental and control groups.

cluster_workflow In Vivo Fluorescence Imaging Workflow A Animal Model Preparation (e.g., Inflammation Induction) C Anesthesia A->C B Probe Administration (e.g., 4 nmol NE680, IV) D In Vivo Fluorescence Imaging (e.g., 4-8 hours post-injection) B->D C->B E Data Acquisition and Analysis (ROI Quantification) D->E

Workflow for in vivo fluorescence imaging of NE activity.

II. PET Imaging of Neutrophil Elastase

Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging modality that can be used to track the biodistribution of radiolabeled molecules in vivo. PET imaging of NE can provide valuable information on the location and density of activated neutrophils.

Featured PET Tracer: [¹¹C]GW457427

[¹¹C]GW457427 is a novel, small-molecule PET tracer that acts as a radiolabeled inhibitor of neutrophil elastase. It has been evaluated in a porcine model of acute respiratory distress syndrome (ARDS) for the detection and quantification of neutrophil activity in the lungs.

Quantitative Data Summary

The following table summarizes quantitative data from a preclinical study using [¹¹C]GW457427.

Disease ModelAnimal ModelKey FindingsReference
Acute Respiratory Distress Syndrome (ARDS) Pig (Oleic acid-induced)Increased binding of [¹¹C]GW457427 in lungs of ARDS pigs (median SUVmean 1.91) compared to healthy controls (median SUVmean 1.04). Binding was successfully blocked by a non-radiolabeled NE inhibitor.
Experimental Protocol: PET Imaging with [¹¹C]GW457427

This protocol is based on a study in a large animal model and should be adapted for use in smaller animals as needed.

Materials:

  • [¹¹C]GW457427 radiotracer

  • PET/CT scanner

  • Anesthetic

  • Animal model of inflammation (and control animals)

Procedure:

  • Radiotracer Synthesis: [¹¹C]GW457427 is synthesized via radiolabeling of a suitable precursor. This requires specialized radiochemistry facilities.

  • Animal Preparation:

    • Induce the disease phenotype in the experimental group of animals.

    • Anesthetize the animal for the duration of the scan.

  • Tracer Administration and PET/CT Imaging:

    • Administer a bolus injection of [¹¹C]GW457427 intravenously.

    • Immediately begin dynamic PET scanning for a specified duration (e.g., 60 minutes).

    • Perform a CT scan for attenuation correction and anatomical localization.

  • Data Analysis:

    • Reconstruct the PET data.

    • Draw regions of interest (ROIs) on the target organs (e.g., lungs, spleen, bone marrow) guided by the CT images.

    • Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.

    • For specificity studies, a blocking dose of a non-radiolabeled NE inhibitor (e.g., GW311616) can be administered prior to the radiotracer injection to demonstrate target-specific binding.

III. Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase contributes to disease pathology through various mechanisms, including the degradation of extracellular matrix components, processing of cytokines and chemokines, and activation of cell surface receptors.

cluster_pathway Role of Neutrophil Elastase in Disease Activated Neutrophil Activated Neutrophil NE_Release Neutrophil Elastase (NE) Release Activated Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Cytokine_Processing Cytokine & Chemokine Processing NE_Release->Cytokine_Processing Receptor_Activation Receptor Activation (e.g., PAR-2) NE_Release->Receptor_Activation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation Inflammation Cytokine_Processing->Inflammation Receptor_Activation->Inflammation Tumor_Progression Tumor Progression Inflammation->Tumor_Progression Tissue_Damage->Tumor_Progression

Simplified signaling role of neutrophil elastase.

In the context of cancer, NE in the tumor microenvironment can promote tumor growth, angiogenesis, and metastasis. In inflammatory diseases like ARDS, excessive NE activity leads to lung tissue damage. Imaging NE activity can, therefore, provide insights into these pathological processes.

Conclusion

In vivo imaging of neutrophil elastase activity is a powerful technique for studying a wide range of diseases. Both fluorescent and PET imaging probes offer unique advantages for visualizing and quantifying NE activity, providing valuable information for basic research and drug development. The protocols and data presented here serve as a guide for researchers interested in applying these advanced imaging techniques in their own studies.

References

Application Notes and Protocols for Assessing the Selectivity of ICI 200355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 200355 is a potent, competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1] Assessing the selectivity of this compound is a critical step in its preclinical characterization to understand its potential for on-target efficacy and to minimize off-target side effects. These application notes provide a comprehensive overview and detailed protocols for evaluating the selectivity profile of this compound.

The methodologies described herein cover biochemical assays to determine inhibitory potency against HNE and other proteases, cell-based assays to assess activity in a physiological context, and proteomic approaches for unbiased, large-scale selectivity screening.

Mechanism of Action and Target Profile

This compound is a substituted tripeptide ketone that acts as a competitive inhibitor of human neutrophil elastase.[1] It exhibits a high affinity for HNE with a reported inhibition constant (Ki) of 0.5 nM.[1] A key aspect of its preclinical evaluation is determining its selectivity for HNE over other related serine proteases and different classes of proteases. An early study demonstrated that a close structural analog, ICI 200880, had a 150-fold higher selectivity for HNE compared to porcine pancreatic elastase (PPE).[1]

Data Presentation: Quantitative Selectivity Profile of this compound Analog

The following table summarizes the known quantitative data for an analog of this compound, ICI 200880, providing a preliminary indication of its selectivity.

Enzyme TargetInhibition Constant (Ki)Selectivity vs. HNE
Human Neutrophil Elastase (HNE)0.5 nM1-fold
Porcine Pancreatic Elastase (PPE)75 nM150-fold

Data from Williams et al., 1991.[1]

Experimental Protocols

Biochemical Assays for Potency and Selectivity Determination

Biochemical assays are fundamental for quantifying the inhibitory potency of this compound against HNE and a panel of other proteases.

a. Determination of IC₅₀ and Ki for Human Neutrophil Elastase

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound for HNE.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • This compound

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Enzyme Preparation: Dilute HNE in Assay Buffer to a final concentration of 1 nM.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.

    • Add 25 µL of the diluted HNE solution to all wells except the blank controls.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the HNE substrate (final concentration at its Km value) to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

b. Selectivity Profiling Against a Panel of Proteases

To assess selectivity, the inhibitory activity of this compound should be tested against a panel of relevant proteases, particularly other serine proteases.

Protease Panel:

  • Serine Proteases: Porcine Pancreatic Elastase (PPE), Cathepsin G, Proteinase 3, Trypsin, Chymotrypsin, Thrombin.

  • Other Protease Classes (optional): Matrix Metalloproteinases (MMPs), Caspases.

Protocol: The protocol is similar to the HNE inhibition assay described above, with the following modifications:

  • Use the specific enzyme and its corresponding fluorogenic substrate.

  • Optimize the assay buffer and conditions for each enzyme according to the manufacturer's recommendations.

  • Determine the IC₅₀ for each protease and calculate the selectivity index by dividing the IC₅₀ for the off-target protease by the IC₅₀ for HNE.

Cell-Based Assays for Target Engagement and Cellular Activity

Cell-based assays provide a more physiologically relevant context to evaluate the selectivity of this compound.

a. Neutrophil Elastase Release and Activity Assay in Human Neutrophils

This protocol measures the ability of this compound to inhibit the activity of elastase released from stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activators

  • Fluorogenic HNE substrate

  • This compound

  • 96-well cell culture plates

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend neutrophils in RPMI 1640 and plate them at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Neutrophil Stimulation: Stimulate the neutrophils with PMA (e.g., 100 nM) to induce the release of elastase.

  • Activity Measurement: Add the fluorogenic HNE substrate to the wells and measure the fluorescence kinetically as described in the biochemical assay.

  • Data Analysis: Determine the IC₅₀ of this compound for inhibiting the activity of released elastase.

Proteomic Profiling for Unbiased Selectivity Assessment

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a large number of enzymes in their native cellular environment.

a. Competitive Activity-Based Protein Profiling (ABPP)

This protocol uses a broad-spectrum serine hydrolase activity-based probe (ABP) to profile the selectivity of this compound in a competitive manner.

Materials:

  • Cell line expressing a range of serine proteases (e.g., HL-60)

  • This compound

  • Broad-spectrum serine hydrolase ABP with a reporter tag (e.g., fluorophosphonate-alkyne probe)

  • Click chemistry reagents (azide-fluorophore)

  • SDS-PAGE gels and imaging system

  • Mass spectrometer for protein identification

Protocol:

  • Cell Culture and Lysis: Culture HL-60 cells and prepare a cell lysate.

  • Competitive Inhibition: Incubate the cell lysate with varying concentrations of this compound for 30 minutes.

  • Probe Labeling: Add the serine hydrolase ABP to the lysate and incubate to label the active serine hydrolases that are not inhibited by this compound.

  • Reporter Tag Conjugation: Perform a click chemistry reaction to attach a fluorescent reporter to the alkyne-modified ABP.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled bands.

    • A decrease in the fluorescence intensity of a band in the presence of this compound indicates that the compound inhibits that particular enzyme.

    • Excise the bands of interest and identify the proteins by mass spectrometry.

  • Data Analysis: Quantify the band intensities to determine the IC₅₀ values for the inhibition of various serine hydrolases, providing a comprehensive selectivity profile.

Visualizations

Signaling Pathway of Human Neutrophil Elastase

HNE_Signaling_Pathway Human Neutrophil Elastase (HNE) Signaling Pathway cluster_activation Neutrophil Activation cluster_release HNE Release cluster_extracellular Extracellular Effects cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil e.g., PMA, fMLP Azurophil Granules Azurophil Granules Neutrophil->Azurophil Granules Degranulation HNE_release HNE Release Azurophil Granules->HNE_release Extracellular Matrix Extracellular Matrix HNE_release->Extracellular Matrix Degradation (e.g., Elastin) Cytokines & Chemokines Cytokines & Chemokines HNE_release->Cytokines & Chemokines Processing & Activation Cell Surface Receptors Cell Surface Receptors HNE_release->Cell Surface Receptors Cleavage & Activation ICI_200355 This compound ICI_200355->HNE_release Inhibition

Caption: Signaling pathway of Human Neutrophil Elastase (HNE).

Experimental Workflow for Selectivity Profiling

Selectivity_Profiling_Workflow Workflow for Selectivity Profiling of this compound cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_proteomics Proteomic Profiling Start Start: This compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Proteomic_Profiling Proteomic Profiling Start->Proteomic_Profiling HNE_Assay HNE IC50 & Ki Determination Biochemical_Assays->HNE_Assay Protease_Panel Selectivity Panel Screening (e.g., PPE, Cathepsin G) Biochemical_Assays->Protease_Panel Neutrophil_Assay Neutrophil Elastase Release Assay Cell_Based_Assays->Neutrophil_Assay ABPP Competitive ABPP in Cell Lysates Proteomic_Profiling->ABPP Data_Analysis Data Analysis & Selectivity Assessment End Comprehensive Selectivity Profile Data_Analysis->End HNE_Assay->Data_Analysis Protease_Panel->Data_Analysis Neutrophil_Assay->Data_Analysis ABPP->Data_Analysis

References

Troubleshooting & Optimization

ICI 200355 solubility and stability issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 200355, a potent inhibitor of human neutrophil elastase (HNE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease involved in various inflammatory diseases. It is a substituted tripeptide ketone that acts as a competitive inhibitor of HNE. Its primary mechanism of action involves binding to the active site of HNE, thereby preventing the breakdown of elastin and other extracellular matrix proteins.

Q2: What is the CAS Number for this compound?

The CAS Number for this compound is 105080-32-8.

Q3: In what form is this compound typically supplied?

This compound is typically supplied as a lyophilized powder.

Solubility and Stability

Quantitative Solubility Data
SolventGeneral Recommendation for Peptide-like InhibitorsNotes
DMSO Often the first choice for creating high-concentration stock solutions.Many peptide-based inhibitors are soluble in DMSO. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[1]
DMF An alternative to DMSO for preparing stock solutions.Can be useful if DMSO is not suitable for the experimental setup.
Ethanol May be suitable for some peptide-based compounds, but solubility can be limited.Often used in combination with aqueous buffers.
Aqueous Buffers (e.g., PBS) Direct solubility in aqueous buffers is often low for hydrophobic peptide-like compounds.Solubility can be pH-dependent. Acidic or basic peptides may dissolve better in buffers with a corresponding pH.[2]
Stability and Storage

Specific stability studies for this compound in various solvents and conditions have not been published. The following are best-practice recommendations for the storage of peptide-like inhibitors.

ConditionRecommendationRationale
Lyophilized Powder Store at -20°C or -80°C in a desiccator, protected from light.[3]Minimizes degradation from moisture, light, and temperature fluctuations, ensuring long-term stability.
Stock Solutions (in DMSO/DMF) Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Aliquoting prevents degradation of the entire stock with each use. Freezing at -80°C significantly slows down chemical degradation in solution.
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours.Peptide-like compounds are more susceptible to degradation and microbial contamination in aqueous solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound The compound may have low solubility in the chosen solvent.- Try a different solvent. DMSO is often a good starting point for peptide-like inhibitors. - Gently warm the solution (to 37°C) or use sonication to aid dissolution. - For aqueous solutions, try adjusting the pH. Since this compound is a tripeptide, its charge and solubility will be pH-dependent.
Precipitation of the Compound upon Dilution The compound's solubility limit has been exceeded in the final buffer.- Prepare a more dilute stock solution. - Add the stock solution to the aqueous buffer slowly while vortexing. - Consider including a small percentage of an organic co-solvent (like DMSO or ethanol) in your final assay buffer, if your experimental system allows.
Inconsistent Experimental Results - Degradation of the stock solution. - Inaccurate concentration of the stock solution due to incomplete dissolution. - Adsorption of the compound to plasticware.- Prepare fresh stock solutions and store them properly in single-use aliquots at -80°C. - Ensure the compound is fully dissolved before making dilutions. - Use low-protein-binding tubes and pipette tips.
Low or No Inhibitory Activity - The compound has degraded. - Incorrect assay conditions.- Use a fresh aliquot of the inhibitor. - Verify the activity of the human neutrophil elastase with a known control inhibitor. - Ensure the assay buffer composition and pH are optimal for both the enzyme and the inhibitor.

Experimental Protocols and Methodologies

The following are generalized protocols based on the available literature and common practices for working with HNE inhibitors.

Preparation of a Stock Solution (General Protocol)
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved. Sonication can be used if necessary.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This is a general workflow for assessing the inhibitory activity of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound in assay buffer pre_incubation Pre-incubate HNE with This compound or vehicle (e.g., 15 min at 37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare HNE solution in assay buffer prep_enzyme->pre_incubation prep_substrate Prepare fluorogenic substrate solution initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_fluorescence Measure fluorescence kinetically over time initiate_reaction->measure_fluorescence plot_data Plot reaction rates vs. inhibitor concentration measure_fluorescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Fig. 1: General workflow for an in vitro HNE inhibition assay.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as a competitive inhibitor of human neutrophil elastase (HNE).

cluster_cellular Cellular Environment cluster_extracellular Extracellular Space cluster_inhibition Inhibition Pathway activated_neutrophil Activated Neutrophil hne_release Release of HNE activated_neutrophil->hne_release hne Human Neutrophil Elastase (HNE) hne_release->hne degradation Protein Degradation & Tissue Damage hne->degradation cleavage elastin Elastin & Other Matrix Proteins elastin->degradation ici200355 This compound ici200355->inhibition inhibition->hne Competitive Inhibition

Fig. 2: Mechanism of action of this compound.

This diagram shows that activated neutrophils release HNE, which then degrades elastin and other extracellular matrix proteins. This compound acts as a competitive inhibitor, binding to HNE and preventing this degradation.

References

Technical Support Center: Enhancing the Bioavailability of Preclinical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "ICI 200355" is not publicly available. The following technical support guide provides a general framework and troubleshooting advice for researchers working to improve the bioavailability of poorly soluble preclinical compounds. The principles and methodologies described are broadly applicable to new chemical entities facing challenges with solubility and absorption.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it crucial in preclinical experiments?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical parameter in drug development as it determines the dose required to achieve a therapeutic concentration in the target tissue. Low bioavailability can lead to high inter-individual variability, a poor dose-response relationship, and potentially therapeutic failure. In preclinical studies, understanding and optimizing bioavailability is essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

Q2: What are the common causes of low oral bioavailability for a research compound?

A2: The most frequent causes of low oral bioavailability for new chemical entities are:

  • Poor aqueous solubility: The compound does not dissolve adequately in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Low intestinal permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-pass metabolism: The compound is extensively metabolized in the intestine or liver before it can reach systemic circulation.[3][4]

  • Efflux by transporters: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2]

Q3: How can I get a preliminary assessment of my compound's potential bioavailability challenges?

A3: The Biopharmaceutical Classification System (BCS) is a useful framework for predicting a drug's absorption based on its aqueous solubility and intestinal permeability. Compounds are categorized into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most new drug candidates are classified as BCS Class II or IV, indicating that poor solubility is a primary obstacle to good bioavailability.

Troubleshooting Guide

Problem: My compound shows poor solubility in aqueous buffers.

Question Possible Cause Suggested Solution
How can I improve the dissolution of my compound for in vitro assays? The compound is highly crystalline and hydrophobic.Consider using co-solvents (e.g., DMSO, ethanol) in your buffers, but be mindful of their potential effects on the assay. Another approach is to use cyclodextrins to form inclusion complexes that enhance solubility.
My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do? The compound has very low aqueous solubility, and the buffer cannot maintain it in solution once the DMSO concentration drops.Try preparing a solid dispersion of your compound with a hydrophilic polymer. This can help maintain the drug in an amorphous, more soluble state upon contact with aqueous media.

Problem: My compound has low oral bioavailability in animal studies.

Question Possible Cause Suggested Solution
What formulation strategies can I try to improve oral absorption? Poor solubility is limiting the dissolution rate in the gastrointestinal tract (a common issue for BCS Class II/IV compounds).Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the compound in a solubilized state in the gut. Solid Dispersions: Formulating the compound with a polymer carrier can enhance its dissolution rate.
How do I know if first-pass metabolism is the primary issue? The difference between the bioavailability after oral and intravenous (IV) administration is significant.Conduct a pharmacokinetic study with both oral and IV administration routes. A much higher exposure (AUC) after IV dosing suggests that the drug is being extensively metabolized before reaching systemic circulation when given orally.
Could efflux transporters be limiting the absorption of my compound? The compound may be a substrate for transporters like P-glycoprotein.Co-administer your compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in an in vivo study. A significant increase in bioavailability in the presence of the inhibitor would suggest that efflux is a major barrier.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and aims to enhance solubility and dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.

Materials:

  • Poorly soluble compound

  • Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh the desired amounts of the compound and the polymer carrier (common drug-to-polymer ratios to test are 1:1, 1:2, and 1:5).

  • Dissolve both the compound and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

Materials:

  • Poorly soluble compound

  • Oil (e.g., Labrafil®, Capryol®, olive oil)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol®, Labrasol®)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Select a ratio from the self-emulsifying region. For example, a common starting point is 30% oil, 40% surfactant, and 30% co-surfactant.

  • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

  • Add the pre-weighed amount of the compound to the mixture and vortex until the drug is completely dissolved.

  • To evaluate the self-emulsification performance, add a small amount of the prepared SEDDS formulation to water and observe the formation of a spontaneous emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

  • The final formulation can be filled into gelatin capsules for in vivo administration.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the potential improvements in bioavailability that can be achieved using different formulation strategies for poorly soluble drugs, based on published literature.

Formulation StrategyExample DrugFold Increase in Bioavailability (Compared to Unformulated Drug)Reference
Solid Dispersion Itraconazole~3-fold (in rats)
Nanosizing Ezetimibe1.2 to 8-fold
Lipid-Based (SEDDS) RebamipideSignificant enhancement of solubility for SNEDDS formulation
Inclusion Complexation Rivaroxaban1.88 to 4.02-fold increase in aqueous solubility

Visualizations

BCS_Classification cluster_solubility Solubility cluster_permeability Permeability High_Sol High BCS1 Class I High_Sol->BCS1 BCS3 Class III High_Sol->BCS3 Low_Sol Low BCS2 Class II Low_Sol->BCS2 BCS4 Class IV Low_Sol->BCS4 High_Perm High High_Perm->BCS1 High_Perm->BCS2 Low_Perm Low Low_Perm->BCS3 Low_Perm->BCS4

Caption: The Biopharmaceutical Classification System (BCS).

Formulation_Workflow Start Start: Compound with Low Bioavailability PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem BCS Determine BCS Class PhysChem->BCS Formulation Select Formulation Strategy BCS->Formulation Dev Develop Formulation (e.g., SEDDS, Solid Dispersion) Formulation->Dev InVitro In Vitro Characterization (Dissolution, Stability) Dev->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo End End: Optimized Formulation with Improved Bioavailability InVivo->End

Caption: General workflow for formulation development.

Decision_Tree Start Low Bioavailability Issue Solubility Is Solubility the Main Problem? Start->Solubility Permeability Is Permeability the Main Problem? Solubility->Permeability No Size_Reduction Particle Size Reduction (Micronization, Nanosizing) Solubility->Size_Reduction Yes Solid_Dispersion Amorphous Solid Dispersions Solubility->Solid_Dispersion Yes Lipid_Formulation Lipid-Based Systems (SEDDS) Solubility->Lipid_Formulation Yes Permeation_Enhancers Use Permeation Enhancers Permeability->Permeation_Enhancers Yes Prodrug Prodrug Approach Permeability->Prodrug Yes

References

Technical Support Center: ICI 200355 (Pefabloc SC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the irreversible serine protease inhibitor ICI 200355, also known as Pefabloc SC or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). Understanding these off-target effects is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a broad-spectrum, irreversible inhibitor of serine proteases.[1][2][3][4] It functions by covalently modifying the serine residue within the active site of these enzymes, leading to their inactivation.[5] Its primary targets include trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its intended serine protease targets, this compound has been reported to exhibit several off-target activities:

  • Inhibition of other enzymes: It can inhibit the activation of NADPH oxidase and directly inhibit phospholipase D (PLD) activity. It has also been described as a potent serine/threonine phosphatase inhibitor.

  • Covalent modification of other amino acids: this compound can covalently modify other amino acid residues such as tyrosine, lysine, and histidine, which can be a concern in sensitive proteomics applications.

  • Effects on cellular processes: It has been shown to inhibit the production of amyloid-β (Aβ) in various cell lines by affecting α- and β-cleavage of the amyloid precursor protein (APP).

Q3: Is this compound toxic to cells?

A3: this compound is considered to have low toxicity toward eukaryotic cells, which allows for its use in living cell cultures and in the production of recombinant proteins. However, as with any experimental compound, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

Q4: How does this compound compare to other serine protease inhibitors like PMSF?

A4: this compound is often used as a non-toxic alternative to PMSF and DFP. It is also more water-soluble and generally more stable in aqueous solutions at physiological pH than PMSF.

Troubleshooting Guide

Problem: I'm observing unexpected changes in cell signaling pathways unrelated to my target serine protease.

  • Possible Cause: This could be due to the off-target inhibition of other signaling enzymes. For instance, this compound is known to directly inhibit phospholipase D (PLD) with an IC50 of approximately 75 µM. PLD is a key enzyme in various signaling cascades, and its inhibition could lead to widespread changes in cellular behavior.

  • Solution:

    • Review the literature to see if the observed phenotype aligns with the inhibition of known this compound off-targets like PLD or serine/threonine phosphatases.

    • Consider using a more specific inhibitor for your target protease if available.

    • Perform control experiments using a structurally unrelated inhibitor for your target protease to see if the same off-target phenotype is observed.

Problem: My protein of interest shows unexpected modifications in mass spectrometry analysis after treatment with this compound.

  • Possible Cause: this compound is a sulfonyl fluoride that can react with nucleophilic amino acid residues other than the active site serine. Off-target covalent modification of tyrosine, lysine, and histidine residues has been reported.

  • Solution:

    • For highly sensitive proteomics applications, consider using an alternative inhibitor if possible.

    • Some suppliers offer a "protector solution" that can be used with Pefabloc SC to suppress these non-specific side reactions without affecting its primary inhibitory activity.

    • Carefully analyze your mass spectrometry data for the expected mass shift corresponding to the addition of the AEBSF molecule to non-serine residues.

Problem: I'm seeing inconsistent results or a loss of inhibitor activity in my experiments.

  • Possible Cause: The stability of this compound in aqueous solutions is pH-dependent. It is more stable at a slightly acidic pH and undergoes hydrolysis more rapidly at a neutral or alkaline pH.

  • Solution:

    • Prepare fresh stock solutions of this compound in an appropriate acidic buffer or water and store them in aliquots at -20°C for long-term stability.

    • Add the inhibitor to your biological samples immediately before starting the experiment to minimize hydrolysis.

    • Ensure the pH of your experimental buffer is compatible with the stability of the inhibitor for the duration of your assay.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound (AEBSF/Pefabloc SC) against various on-target and off-target enzymes. IC50 is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Target ClassEnzymeIC50 (µM)Reference
On-Target Chymotrypsin44
Trypsin81
uPA (urokinase-type plasminogen activator)72
Factor XIIa256
Elastase525
tPA (tissue-type plasminogen activator)720
Thrombin920
Plasmin1,990
Glandular Kallikrein2,860
Subtilisin A1,801
Factor Xa24,000
Off-Target Phospholipase D (PLD)75
Amyloid-β Production (in HS695 & SKN695 cells)~300
Amyloid-β Production (in K293 cells)~1,000

Visualizing Interactions and Workflows

Signaling Pathway Inhibition

ICI_200355_Inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Serine Protease Serine Protease Substrate Cleavage Substrate Cleavage Serine Protease->Substrate Cleavage Biological Response A Biological Response A Substrate Cleavage->Biological Response A Substrate Substrate Substrate->Substrate Cleavage ICI_200355_On This compound ICI_200355_On->Serine Protease Phospholipase D Phospholipase D Signaling Cascade Signaling Cascade Phospholipase D->Signaling Cascade Biological Response B Biological Response B Signaling Cascade->Biological Response B Lipid Substrate Lipid Substrate Lipid Substrate->Signaling Cascade ICI_200355_Off This compound ICI_200355_Off->Phospholipase D

Caption: On-target vs. off-target inhibition by this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_abpp Activity-Based Protein Profiling (ABPP) Cell Lysate Cell Lysate Incubate_Control Incubate with DMSO (Control) Cell Lysate->Incubate_Control Incubate_ICI Incubate with This compound Cell Lysate->Incubate_ICI Probe_Labeling Add Broad-Spectrum Serine Hydrolase Probe Incubate_Control->Probe_Labeling Incubate_ICI->Probe_Labeling SDS_PAGE SDS-PAGE and In-gel Fluorescence Probe_Labeling->SDS_PAGE Enrichment Affinity Purification of Labeled Proteins Probe_Labeling->Enrichment Mass_Spec LC-MS/MS Analysis Enrichment->Mass_Spec Data_Analysis Identify Proteins with Reduced Probe Labeling Mass_Spec->Data_Analysis

Caption: Workflow for identifying off-targets using ABPP.

Experimental Protocols

Detailed, step-by-step protocols for identifying off-target effects should be optimized for the specific experimental system. However, the general methodologies are outlined below.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

ABPP is a powerful chemoproteomic technique used to identify the active members of an enzyme family in complex biological samples.

  • Sample Preparation: Prepare cell lysates or tissue homogenates under native conditions to preserve enzyme activity.

  • Inhibitor Incubation: Treat one aliquot of the proteome with this compound at a desired concentration and a control aliquot with the vehicle (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum, irreversible activity-based probe for serine hydrolases to both the treated and control samples. This probe will covalently label the active site of serine hydrolases that are not already blocked by this compound.

  • Analysis: The proteomes are then analyzed to identify proteins that show reduced labeling by the probe in the this compound-treated sample compared to the control. This can be done by:

    • Gel-Based Methods: If the probe has a fluorescent tag, the samples can be run on an SDS-PAGE gel, and the labeled proteins can be visualized. Proteins with reduced fluorescence in the inhibitor-treated lane are potential targets.

    • Mass Spectrometry-Based Methods: If the probe has a biotin tag, the labeled proteins can be enriched using streptavidin beads, digested, and then identified and quantified by LC-MS/MS.

Kinase Profiling Assays

To investigate off-target effects on kinases, this compound can be screened against a panel of purified kinases.

  • Assay Setup: Kinase profiling is typically performed in a high-throughput format using multi-well plates. Each well contains a specific purified kinase, its substrate, and ATP.

  • Inhibitor Addition: this compound is added at various concentrations to determine its effect on the activity of each kinase.

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric assays (measuring the incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.

  • Data Analysis: The IC50 value is calculated for each kinase that shows significant inhibition. This provides a profile of the inhibitor's selectivity across the kinome.

Receptor Binding Assays

To determine if this compound interacts with specific receptors, competitive binding assays can be performed.

  • Assay Principle: These assays measure the ability of this compound to displace a known radiolabeled ligand from its receptor.

  • Procedure: A preparation of cells or membranes expressing the receptor of interest is incubated with a constant concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Detection: The amount of bound radioligand is measured, typically by separating the bound and free ligand using filtration and then quantifying the radioactivity.

  • Analysis: A decrease in the amount of bound radioligand with increasing concentrations of this compound indicates that it is competing for the same binding site. An IC50 value for this displacement can then be calculated.

References

Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may be experiencing inconsistent results in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to take when encountering inconsistent experimental results?

When faced with result variability, a systematic approach is crucial. Begin by verifying the basics:

  • Reagent Integrity: Confirm the identity, purity, and concentration of all reagents. Check for proper storage conditions and expiration dates.

  • Equipment Calibration: Ensure all equipment, such as pipettes, centrifuges, and spectrophotometers, are properly calibrated and functioning within specifications.

  • Protocol Adherence: Meticulously review the experimental protocol to ensure it was followed precisely. Even minor deviations can introduce variability.

  • Environmental Factors: Consider the impact of environmental conditions like temperature, humidity, and light exposure on your experiment.

Q2: How can I differentiate between technical error and true biological variability?

Distinguishing between these two sources of inconsistency is key.

  • Technical Replicates: Include multiple technical replicates for each experimental condition to assess the variability introduced by the procedure itself. High variability among technical replicates points towards procedural issues.

  • Biological Replicates: Use multiple independent biological samples to assess the natural variation within the system being studied.

  • Controls: Employ appropriate positive and negative controls to validate the assay's performance and ensure that the observed effects are specific.

Troubleshooting Experimental Workflow

Inconsistent results can often be traced back to specific steps in an experimental workflow. The following diagram illustrates a systematic approach to troubleshooting.

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Investigation In-depth Investigation cluster_Resolution Resolution Reagent_Verification Reagent Verification Protocol_Review Protocol Review Reagent_Verification->Protocol_Review Equipment_Check Equipment Check Protocol_Review->Equipment_Check Assay_Validation Assay Validation (Controls, Linearity, etc.) Equipment_Check->Assay_Validation If issues persist Sample_Quality Sample Quality Assessment Assay_Validation->Sample_Quality Data_Analysis Data Analysis Review Sample_Quality->Data_Analysis Protocol_Optimization Protocol Optimization Data_Analysis->Protocol_Optimization Identify Root Cause SOP_Development Develop/Revise SOPs Protocol_Optimization->SOP_Development Inconsistent_Results Inconsistent Results Inconsistent_Results->Reagent_Verification Start Here

Caption: A stepwise workflow for troubleshooting inconsistent experimental outcomes.

Data Presentation: Quantifying Inconsistency

To systematically address variability, it is essential to quantify it. The following table provides a template for summarizing data from replicate experiments to identify sources of error.

Experimental ConditionReplicate 1Replicate 2Replicate 3MeanStandard DeviationCoefficient of Variation (%)
Negative Control
Positive Control
Test Article A
Test Article B

How to use this table:

  • Populate the table with your raw data from replicate experiments.

  • Calculate the mean, standard deviation, and coefficient of variation (CV) for each condition.

  • A high CV for a particular condition suggests significant variability that requires further investigation.

Detailed Experimental Protocols

To minimize variability, it is critical to follow detailed and standardized protocols. Below is a generic template for documenting an experimental protocol.

Protocol Title: [Insert Protocol Title]

Objective: A clear and concise statement of the experiment's purpose.

Materials:

  • List all reagents, including catalog numbers and suppliers.

  • List all necessary equipment and consumables.

Procedure:

  • Preparation: Detail all steps for preparing reagents, samples, and equipment.

  • Execution: Provide a step-by-step description of the experimental procedure. Include precise volumes, concentrations, incubation times, and temperatures.

  • Data Collection: Specify the method for data acquisition and the parameters to be measured.

Data Analysis:

  • Describe the statistical methods that will be used to analyze the data.

Signaling Pathway Considerations

In many biological experiments, inconsistent results can arise from the complexity of cellular signaling pathways. The diagram below illustrates a hypothetical signaling cascade and potential points of variability.

SignalingPathway cluster_variability Potential Variability Sources Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Receptor_Density Receptor Density Enzyme_Activity Kinase Activity Levels Feedback_Loops Feedback Inhibition/Activation

Caption: A simplified signaling pathway highlighting potential sources of biological variability.

When troubleshooting, consider that factors such as cell passage number, confluency, and serum batch can influence the activity of components within a signaling pathway, leading to varied experimental outcomes. By systematically evaluating each component of your experimental design, from reagents to data analysis, you can effectively identify and address the root causes of inconsistent results.

Preventing degradation of ICI 200355 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of ICI 200355 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is an inhibitor of human neutrophil elastase, an enzyme implicated in a variety of inflammatory diseases. As with many small molecule inhibitors, particularly those with peptide-like features, maintaining its structural integrity in solution is critical for accurate and reproducible experimental results. Degradation can lead to a loss of biological activity, the formation of interfering byproducts, and inaccurate quantification, ultimately compromising the validity of research findings.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of labile functional groups, such as amides or esters, which may be present in the molecule's structure.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodecomposition of light-sensitive compounds.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the oxidation of susceptible functional groups.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially metabolize or degrade this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over a short period in aqueous solution. Hydrolysis. Prepare fresh solutions daily. If longer-term storage is necessary, prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and store at -20°C or -80°C. Dilute to the final aqueous concentration immediately before use.
Inconsistent results between experiments. Inconsistent solution preparation and storage. Standardize solution preparation protocols. Use freshly prepared solutions for each experiment or establish and validate storage conditions for stock solutions.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of this compound. Analyze the solution by LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may indicate hydrolysis of a leaving group).
Precipitation of the compound from the solution. Poor solubility or compound aggregation. Ensure the final concentration is within the solubility limit in the chosen solvent. For aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. However, verify the compatibility of the co-solvent with the experimental system.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the recommended procedure for preparing and storing concentrated stock solutions of this compound to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the final working concentration. Ensure the final concentration of the organic solvent from the stock solution is compatible with the experiment and does not exceed a minimal level (e.g., <1%).

  • Immediately after preparation (t=0), take an aliquot of the solution and transfer it to an autosampler vial for HPLC analysis. This will serve as the baseline measurement.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to autosampler vials for HPLC analysis.

  • Analyze the samples by HPLC to quantify the peak area of the intact this compound.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use prep_solid Weigh Solid this compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_aliquot Aliquot into Single-Use Vials prep_dissolve->prep_aliquot storage Store at -20°C or -80°C prep_aliquot->storage Long-term exp_thaw Thaw a Single Aliquot storage->exp_thaw exp_dilute Dilute in Aqueous Buffer exp_thaw->exp_dilute exp_use Use Immediately in Experiment exp_dilute->exp_use degradation_pathways ICI_200355 This compound (Intact) hydrolysis Hydrolysis Products (e.g., cleaved amides/esters) ICI_200355->hydrolysis  pH, Temp oxidation Oxidation Products (e.g., hydroxylated species) ICI_200355->oxidation  O₂, Oxidizing Agents photodecomposition Photodegradation Products ICI_200355->photodecomposition  Light (UV)

Addressing challenges in delivering ICI 200355 to target tissues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICI 200355. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the targeted delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary delivery challenges?

This compound is a novel therapeutic agent under investigation for targeted therapies. A primary challenge in its delivery is its hydrophobic nature, which leads to poor aqueous solubility.[1][2][3] This can result in low bioavailability, reduced efficacy, and potential off-target effects.[3][4] Consequently, specialized formulation strategies are often required to enhance its delivery to target tissues.

Q2: What are the common formulation strategies to improve the delivery of hydrophobic drugs like this compound?

Several strategies can be employed to overcome the challenges of delivering hydrophobic drugs. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and targeted delivery. Polymeric nanoparticles, lipid-based nanoparticles, and inorganic nanoparticles are common choices.

  • Liposomal formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from degradation and facilitate targeted delivery.

  • Solid dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state to improve its dissolution rate and bioavailability.

  • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.

Q3: How can I actively target this compound to specific tissues or cells?

Active targeting involves modifying the surface of the drug carrier (e.g., nanoparticle or liposome) with ligands that bind to specific receptors overexpressed on the target cells. Common targeting ligands include:

  • Antibodies and antibody fragments

  • Peptides

  • Aptamers

  • Small molecules

This approach can increase the drug concentration at the desired site, enhancing therapeutic efficacy and reducing systemic toxicity.

Q4: What is the importance of physicochemical characterization of the formulated this compound?

Thorough physicochemical characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated drug. Key parameters to evaluate include:

  • Particle size and size distribution: Affects biodistribution, cellular uptake, and clearance.

  • Surface charge (Zeta potential): Influences stability in biological fluids and interaction with cell membranes.

  • Encapsulation efficiency and drug loading: Determines the amount of drug carried by the delivery system.

  • In vitro drug release profile: Predicts the rate and extent of drug release at the target site.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the formulation and in vitro/in vivo evaluation of this compound.

Guide 1: Formulation and Stability Issues
Problem Possible Causes Recommended Solutions
Low Encapsulation Efficiency - Poor affinity of this compound for the carrier material.- Drug leakage during formulation.- Inefficient formulation method.- Optimize the drug-to-carrier ratio.- Modify the formulation process (e.g., adjust pH, temperature, or solvent).- Select a carrier material with higher affinity for the drug.
Particle Aggregation/Instability - Suboptimal surface charge (zeta potential).- Inappropriate storage conditions (temperature, pH).- High particle concentration.- Add stabilizing agents (e.g., surfactants, polymers).- Optimize the pH and ionic strength of the formulation buffer.- Store the formulation at the recommended temperature and protect from light.
Drug Degradation - Chemical instability of this compound in the formulation.- Exposure to light, heat, or incompatible excipients.- Protect the formulation from light and heat.- Ensure all excipients are compatible with this compound.- Consider encapsulating the drug in a protective carrier to shield it from the external environment.
Guide 2: In Vitro Cell-Based Assay Issues
Problem Possible Causes Recommended Solutions
Inconsistent/No Cytotoxicity Observed - Drug inactivity due to degradation or poor release.- Cell line resistance to the drug.- Insufficient incubation time.- Drug binding to serum proteins in the culture medium.- Confirm the stability and release of this compound from the formulation.- Use a different cell line or a positive control to verify the assay.- Perform a time-course experiment to determine the optimal incubation period.- Consider reducing the serum concentration in the culture medium if appropriate for the cells.
High Variability Between Replicates - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate.- Inconsistent cell seeding density.- Calibrate pipettes regularly and use fresh tips for each replicate.- Ensure thorough but gentle mixing of all solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Optimize and standardize the cell seeding protocol.
Discrepancy Between Different Viability Assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- The drug may affect one pathway more than another.- Use multiple, mechanistically different viability assays for a comprehensive assessment.- Understand the mechanism of action of this compound to select the most appropriate assays.
Guide 3: In Vivo Study Issues
Problem Possible Causes Recommended Solutions
Low Bioavailability - Poor absorption from the administration site.- Rapid clearance from circulation.- Instability in the biological environment.- Optimize the formulation to enhance absorption and stability.- Use a delivery system that provides sustained release.- Consider alternative administration routes.
Lack of Targeting Efficacy - Insufficient ligand density on the carrier surface.- Low expression of the target receptor in the animal model.- Non-specific uptake by the reticuloendothelial system (RES).- Increase the density of the targeting ligand on the carrier.- Validate the expression of the target receptor in the chosen animal model.- Modify the carrier surface (e.g., with PEGylation) to reduce RES uptake.
Unexpected Toxicity - Off-target effects of this compound.- Toxicity of the delivery vehicle or its components.- Rapid, uncontrolled drug release ("burst release").- Conduct thorough dose-response studies.- Evaluate the toxicity of the empty carrier (placebo).- Optimize the formulation to achieve a more controlled release profile.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound, phospholipids (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

G cluster_0 Liposome Formulation Workflow A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purify Liposomes (Remove Free Drug) D->E F Characterize Liposomes (Size, Zeta, EE%) E->F G cluster_1 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with this compound Formulation Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze G cluster_2 Hypothetical this compound Signaling Pathway Inhibition Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylates ICI200355 This compound ICI200355->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

References

Technical Support Center: Controlling for ICI 200355 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for the compound "ICI 200355" have not yielded specific information regarding its mechanism of action, cellular targets, or known toxicities. The following troubleshooting guide and frequently asked questions (FAQs) are based on best practices for managing general compound-induced toxicity in cell-based assays. Researchers working with this compound should adapt these recommendations based on their empirical observations.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity associated with this compound in your cell-based assays.

Observed Problem Potential Cause Recommended Action Expected Outcome
High levels of cell death at expected therapeutic concentrations. On-target toxicity: The intended biological effect of this compound may inherently lead to cell death in the chosen cell line.1. Perform a dose-response curve: Determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window. 2. Time-course experiment: Assess cell viability at multiple time points to distinguish between rapid and delayed toxicity. 3. Use a less sensitive cell line: If possible, test the compound on a cell line known to be more robust.Identification of a concentration and incubation time that maximizes the desired effect while minimizing cell death.
Off-target toxicity: this compound may be interacting with unintended cellular targets, leading to cytotoxic effects.1. Literature review: Search for known off-target effects of similar chemical scaffolds. 2. Co-treatment with antagonists: If a likely off-target is identified, use a known antagonist to see if toxicity is rescued. 3. Phenotypic profiling: Utilize high-content imaging or other profiling techniques to compare the cellular phenotype to known toxic compounds.Understanding if the observed toxicity is independent of the intended target, allowing for better data interpretation or compound modification.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.1. Run a vehicle control: Treat cells with the highest concentration of the solvent used in your experiments. 2. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is as low as possible (typically <0.5% for DMSO).Determination if the solvent is contributing to the observed cell death.
Inconsistent results between experiments. Compound instability: this compound may be degrading in the culture medium over time.1. Prepare fresh solutions: Make fresh stock and working solutions of the compound for each experiment. 2. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated temperature changes. 3. Consider medium changes: For long-term experiments, replace the medium with fresh compound-containing medium at regular intervals.Improved reproducibility of experimental results.
Variability in cell culture conditions: Inconsistent cell passage number, seeding density, or media composition can affect cellular responses.1. Standardize protocols: Maintain a consistent cell culture workflow, including passage number limits and seeding densities. 2. Use a single batch of reagents: Whenever possible, use the same lot of media, serum, and other reagents for a set of experiments.Increased consistency and reliability of data.

Frequently Asked Questions (FAQs)

Q1: How can I determine if the cytotoxicity I'm observing is due to apoptosis?

A1: You can assess for markers of apoptosis using several standard assays:

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be detected by flow cytometry or fluorescence microscopy.

  • TUNEL Assay: This assay detects DNA fragmentation, a later event in apoptosis, by labeling the free 3'-OH ends of DNA.

Q2: What are the key controls I should include in my experiments to assess this compound toxicity?

A2: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for cell health and viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to rule out any cytotoxic effects of the solvent itself.

  • Positive Control (for cytotoxicity assay): A known cytotoxic agent (e.g., staurosporine for apoptosis) to ensure that your assay is working correctly.

  • Positive Control (for functional assay): A known activator or inhibitor of the pathway of interest to confirm the responsiveness of your cell model.

Q3: My initial experiments show significant toxicity. What are the first troubleshooting steps I should take?

A3: When faced with unexpected high toxicity, a systematic approach is recommended:

  • Verify Compound Concentration: Double-check all calculations for dilutions of your stock solution. An error in calculation is a common source of unexpected results.

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.

  • Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the concentration at which toxicity occurs. This will help you identify a potential therapeutic window.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines a common method for assessing cell viability and determining the CC50 of a compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control with the same final concentrations of the solvent.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound and the vehicle controls. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for a Defined Period treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization readout 7. Measure Absorbance solubilization->readout data_analysis 8. Calculate CC50 readout->data_analysis

Caption: Workflow for determining the CC50 of this compound.

troubleshooting_logic start High Cell Toxicity Observed check_conc Verify Compound Concentration and Cell Health start->check_conc check_conc->start Error Found dose_response Perform Dose-Response and Time-Course check_conc->dose_response Concentration OK vehicle_control Run Vehicle Control dose_response->vehicle_control apoptosis_assay Conduct Apoptosis Assays (Caspase, Annexin V) vehicle_control->apoptosis_assay Vehicle Not Toxic solvent_issue Solvent is Toxic vehicle_control->solvent_issue Vehicle is Toxic off_target_investigation Investigate Off-Target Effects apoptosis_assay->off_target_investigation Apoptosis Negative on_target_toxicity On-Target Apoptotic Effect apoptosis_assay->on_target_toxicity Apoptosis Confirmed off_target_toxicity Potential Off-Target Toxicity off_target_investigation->off_target_toxicity optimize Optimize Concentration and Time on_target_toxicity->optimize

Technical Support Center: Overcoming Resistance to ICI 200355 in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the compound "ICI 200355" is not available in publicly accessible scientific literature or databases. The following content is generated based on a hypothetical scenario where "this compound" is an experimental EGFR inhibitor and resistance develops through known mechanisms common to this class of drugs. This guide is intended for illustrative purposes and should be adapted based on actual experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to EGFR inhibitors like this compound in experimental models typically arises from several well-documented mechanisms:

  • Secondary Mutations in the EGFR Kinase Domain: The most common mechanism is the T790M "gatekeeper" mutation, which increases the affinity of the receptor for ATP, thereby reducing the inhibitory effect of the drug.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. This often involves the amplification or mutation of other receptor tyrosine kinases such as MET or HER2.

  • Phenotypic Changes: A subset of cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased migratory and invasive properties.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying the mechanism of resistance in your experimental model.

Issue 1: Gradual loss of this compound-induced apoptosis and growth arrest.
  • Hypothesis: Development of a secondary mutation in the EGFR gene.

  • Troubleshooting Steps:

    • Sequence the EGFR Kinase Domain: Isolate genomic DNA from both sensitive (parental) and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of EGFR exons 18-21 to identify potential mutations.

    • Compare IC50 Values: Perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive versus resistant cells. A significant rightward shift in the IC50 curve for resistant cells is indicative of acquired resistance.

Issue 2: No secondary EGFR mutations detected, but resistance persists.
  • Hypothesis: Activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Compare the phosphorylation status of RTKs in sensitive and resistant cells, both with and without this compound treatment.

    • Western Blot Analysis: Based on the array results, validate the hyperactivation of specific bypass pathway proteins (e.g., MET, HER2, AXL) and their downstream effectors (e.g., p-AKT, p-ERK) via Western blot.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to untreated controls and fit a dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Cell Lysis: Lyse sensitive and resistant cells (treated with or without this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (nM)Resistant Subclone 1 IC50 (nM)Resistant Subclone 2 IC50 (nM)Fold Change (Resistant 1)Fold Change (Resistant 2)
Model A 15.21850.52100.0121.7138.2
Model B 21.598.72540.34.6118.2

Table 2: Densitometry Analysis of Key Signaling Proteins from Western Blots

ProteinCell LineConditionNormalized Intensity (vs. Loading Control)
p-MET ParentalUntreated0.15
ParentalThis compound (100 nM)0.12
ResistantUntreated1.25
ResistantThis compound (100 nM)1.21
p-AKT ParentalUntreated0.89
ParentalThis compound (100 nM)0.21
ResistantUntreated0.95
ResistantThis compound (100 nM)0.85

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR ICI_200355 This compound ICI_200355->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Observe Resistance to this compound seq_egfr Sequence EGFR Kinase Domain start->seq_egfr mutation_found T790M Mutation Detected? seq_egfr->mutation_found rtk_array Perform Phospho-RTK Array mutation_found->rtk_array No combo_therapy Consider Combination Therapy mutation_found->combo_therapy Yes bypass_pathway Bypass Pathway Activated? rtk_array->bypass_pathway validate_wb Validate with Western Blot bypass_pathway->validate_wb Yes alt_therapy Consider Alternative Therapy bypass_pathway->alt_therapy No validate_wb->combo_therapy

Caption: Troubleshooting workflow for investigating this compound resistance.

Bypass_Signaling EGFR EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Blocked ICI_200355 This compound ICI_200355->EGFR Inhibited MET MET (Amplified) MET->PI3K_AKT Activates Survival Cell Survival PI3K_AKT->Survival

Caption: MET amplification as a bypass mechanism for this compound resistance.

Validation & Comparative

A Comparative Guide to Neutrophil Elastase Inhibitors: ICI 200355 vs. Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent neutrophil elastase inhibitors, ICI 200355 and Sivelestat. The information is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.

Executive Summary

Neutrophil elastase, a serine protease released by activated neutrophils, is a key mediator of tissue damage in various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Both this compound and Sivelestat are potent inhibitors of this enzyme, but they exhibit differences in their biochemical properties, stages of development, and available clinical data. Sivelestat is approved for the treatment of ALI/ARDS associated with systemic inflammatory response syndrome (SIRS) in Japan and South Korea, while this compound has been evaluated in preclinical studies. This guide delves into a head-to-head comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and Sivelestat, providing a clear comparison of their inhibitory potency against human neutrophil elastase.

ParameterThis compoundSivelestat
Inhibitor Class Substituted tripeptide ketoneN-acyl-sulfonamide derivative
Mechanism of Action CompetitiveCompetitive[1]
Potency (vs. Human Neutrophil Elastase) Kᵢ = 0.5 nM[2]IC₅₀ = 44 nM[1]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates a more potent inhibitor. Direct comparison should be made with caution due to the different parameters reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Test compounds (this compound or Sivelestat) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorogenic substrate for HNE (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the HNE solution.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 15-30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated relative to a vehicle control (enzyme and substrate without inhibitor).

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Model of Acute Lung Injury

This protocol describes a common animal model used to assess the efficacy of neutrophil elastase inhibitors in a disease-relevant context.

Animal Model:

  • Male Sprague-Dawley rats or hamsters.

Procedure:

  • Induce acute lung injury by intratracheal administration of lipopolysaccharide (LPS) or human neutrophil elastase.

  • Administer the test compound (this compound or Sivelestat) at various doses and time points (e.g., intravenously or intratracheally) before or after the induction of injury. A vehicle control group should be included.

  • At a predetermined time point (e.g., 4-24 hours) after injury induction, euthanize the animals.

  • Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (total and differential cell counts) and protein concentration (as a measure of alveolar-capillary barrier permeability).

  • Harvest lung tissue for histological analysis to evaluate the extent of lung injury (e.g., edema, inflammation, and hemorrhage).

  • Lung tissue can also be homogenized to measure myeloperoxidase (MPO) activity, an index of neutrophil accumulation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the comparison of this compound and Sivelestat.

G Neutrophil Elastase-Mediated Inflammatory Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cytokine_Processing Pro-inflammatory Cytokine Processing (e.g., pro-IL-1β -> IL-1β) NE_Release->Cytokine_Processing Tissue_Damage Tissue Damage & Loss of Function ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Cytokine_Processing->Inflammation_Amplification Inhibitors This compound & Sivelestat Inhibitors->NE_Release Inhibition

Caption: Mechanism of Neutrophil Elastase and Inhibition.

G Downstream Signaling of Sivelestat in Inflammation Sivelestat Sivelestat NE Neutrophil Elastase (NE) Sivelestat->NE Inhibition Receptor_Activation Cell Surface Receptor Activation NE->Receptor_Activation JNK_Pathway JNK Pathway Receptor_Activation->JNK_Pathway NFkB_Pathway NF-κB Pathway Receptor_Activation->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) JNK_Pathway->Proinflammatory_Genes NFkB_Pathway->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Sivelestat's Impact on Inflammatory Signaling.

G Experimental Workflow for Inhibitor Evaluation In_Vitro_Assay In Vitro Enzyme Inhibition Assay Potency_Determination Determine IC₅₀ / Kᵢ In_Vitro_Assay->Potency_Determination Cell_Based_Assay Cell-Based Assays (e.g., Neutrophil Activation) Potency_Determination->Cell_Based_Assay Cellular_Efficacy Assess Cellular Efficacy Cell_Based_Assay->Cellular_Efficacy Animal_Model In Vivo Animal Model of Disease (e.g., ALI) Cellular_Efficacy->Animal_Model In_Vivo_Efficacy Evaluate In Vivo Efficacy & Pharmacokinetics Animal_Model->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: Workflow for Neutrophil Elastase Inhibitor Development.

Discussion and Conclusion

This compound demonstrates high potency in preclinical studies with a very low inhibition constant (Kᵢ) against human neutrophil elastase.[2] Its long retention time in the lungs, as suggested by pharmacokinetic studies, could be advantageous for treating respiratory diseases by allowing for less frequent dosing.[2] However, there is a lack of publicly available clinical trial data for this compound.

Sivelestat , on the other hand, has been extensively studied in clinical settings, particularly for ALI/ARDS. While some studies have shown benefits in terms of improved oxygenation and reduced duration of mechanical ventilation, a large multicenter trial (the STRIVE study) did not show a significant effect on 28-day mortality or ventilator-free days. It is important to note that the efficacy of Sivelestat may be dependent on the patient population and the timing of administration. Mechanistically, Sivelestat has been shown to attenuate inflammation by inhibiting the JNK and NF-κB signaling pathways.

References

A Comparative Analysis of ICI 200355 and Other Synthetic Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ICI 200355 with other notable synthetic inhibitors of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of potent and specific HNE inhibitors is a key area of therapeutic research. This document presents quantitative data on inhibitor potency, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in research and development efforts.

Efficacy of Synthetic Elastase Inhibitors: A Quantitative Comparison

The inhibitory potency of various synthetic compounds against human neutrophil elastase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity.[1] A lower value for both metrics indicates a more potent inhibitor.

The following table summarizes the reported IC50 and Ki values for this compound and other selected synthetic HNE inhibitors.

InhibitorIC50 (nM)Ki (nM)Class/Mechanism
This compound Not explicitly found0.5[2]Substituted tripeptide ketone, competitive[2]
Sivelestat (ONO-5046) 44[1][3]200Competitive inhibitor
Alvelestat (AZD9668) 129.4Oral, highly selective, reversible
GW311616 220.31Orally bioavailable, long duration
DMP-777 Not explicitly foundNot explicitly foundPotent, selective, orally active
Neutrophil elastase inhibitor 4 42.38.04Competitive inhibitor
AE-3763 29Not explicitly foundPeptide-based
BAY-678 20Not explicitly foundOrally bioavailable, cell-permeable
BAY-85-8501 Not explicitly found0.065 (pM)Selective, reversible
ZD-0892 Not explicitly found6.7Selective
FK706 834.2Slow-binding, competitive

Experimental Protocols

The determination of IC50 and Ki values for elastase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for such an experiment.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the concentration of a synthetic inhibitor required to inhibit 50% of HNE activity (IC50) and its inhibition constant (Ki).

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test inhibitor (e.g., this compound)

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well microplate (black for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of the HNE substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in the assay buffer to create a range of concentrations.

  • Assay Execution:

    • To the wells of the 96-well plate, add a small volume of the inhibitor dilutions.

    • Add the HNE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the HNE substrate to each well.

    • Immediately measure the absorbance or fluorescence at appropriate wavelengths in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of HNE inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

Visualizing Experimental and Biological Processes

To better understand the experimental process and the biological context of neutrophil elastase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare HNE Solution D Add Inhibitor to Plate A->D B Prepare Substrate Solution F Add Substrate & Initiate Reaction B->F C Prepare Inhibitor Dilutions C->D E Add HNE & Incubate D->E E->F G Measure Kinetic Activity F->G H Calculate % Inhibition G->H I Determine IC50/Ki H->I

Caption: A generalized workflow for an in vitro human neutrophil elastase inhibition assay.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_damage Tissue Damage & Inflammation Cascade cluster_inhibition Therapeutic Intervention Inflammation e.g., Pathogen, Injury Neutrophil Neutrophil Inflammation->Neutrophil activates HNE_Release HNE Release Neutrophil->HNE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE_Release->ECM_Degradation leads to Proinflammatory_Activation Pro-inflammatory Mediator Activation HNE_Release->Proinflammatory_Activation leads to Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Proinflammatory_Activation->Inflammation amplifies Inhibitor This compound & Other Inhibitors Inhibitor->HNE_Release blocks

Caption: The role of neutrophil elastase in inflammation and the point of intervention for inhibitors.

References

Validation of ICI 200355's Inhibitory Potency: A Comparative Kinetic Analysis Against Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the inhibitory activity of ICI 200355 against human neutrophil elastase (HNE), a key enzyme implicated in the pathology of various inflammatory diseases. The kinetic parameters of this compound are compared with its close structural analog, ICI 200880, and other notable HNE inhibitors, Secretory Leukocyte Protease Inhibitor (SLPI) and Aprotinin. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.

Comparative Inhibitory Potency

The inhibitory activities of this compound and selected alternative compounds against human neutrophil elastase are summarized in the table below. The data highlights the potent and competitive nature of this compound's inhibition.

InhibitorTarget EnzymeKi ValueInhibition Type
This compound Human Neutrophil Elastase (HNE)0.5 nM[1][2]Competitive[1][2]
ICI 200880Human Neutrophil Elastase (HNE)0.5 nM[1]Competitive
AprotininHuman Leukocyte Elastase3.5 µMCompetitive Serine Protease Inhibitor
Secretory Leukocyte Protease Inhibitor (SLPI)Human Neutrophil Elastase (HNE)Potent inhibitor; specific Ki not available in searched documents.Not specified in searched documents.

Experimental Protocols

The determination of kinetic parameters for HNE inhibitors is crucial for their validation. Below is a detailed protocol for a typical in vitro kinetic assay using a fluorogenic substrate.

Objective: To determine the inhibitory constant (Ki) of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 25 mM TRIS, 250 mM NaCl, pH 7.5

  • Inhibitor Stock Solution (e.g., this compound in DMSO)

  • 96-well solid black microplate

  • Fluorescence microplate reader with temperature control and kinetic reading capability

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and allow it to reach room temperature.

    • Reconstitute the HNE to a stock concentration and then dilute to a working concentration in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM) and then dilute to a working concentration in Assay Buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of HNE working solution.

      • Varying concentrations of the inhibitor solution.

    • Include control wells:

      • Enzyme control (no inhibitor).

      • Substrate control (no enzyme).

      • Inhibitor control (no enzyme).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AMC).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration.

    • Determine the mode of inhibition and the inhibitory constant (Ki) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Visualizations

To further elucidate the experimental process and the biological context of HNE inhibition, the following diagrams are provided.

G Experimental Workflow for HNE Kinetic Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup Set up 96-well plate: Buffer + HNE + Inhibitor prep_buffer->setup prep_hne Prepare HNE Solution prep_hne->setup prep_sub Prepare Substrate Solution prep_inh Prepare Inhibitor Dilutions prep_inh->setup incubate Incubate at 37°C setup->incubate add_sub Add Substrate incubate->add_sub measure Kinetic Fluorescence Measurement add_sub->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot Plot V₀ vs. [Substrate] calc_v0->plot det_ki Determine Ki and Inhibition Type plot->det_ki G Simplified Signaling Pathway of Human Neutrophil Elastase (HNE) cluster_stimulus Inflammatory Stimuli cluster_cell Neutrophil Activation cluster_extracellular Extracellular Effects cluster_inhibition Inhibition stimuli Pathogens, Cytokines neutrophil Neutrophil stimuli->neutrophil degranulation Degranulation neutrophil->degranulation hne HNE Release degranulation->hne ecm Extracellular Matrix (Elastin, Collagen) hne->ecm Degrades receptors Cell Surface Receptors hne->receptors Cleaves cytokines Pro-inflammatory Cytokines hne->cytokines Activates damage Tissue Damage ecm->damage inflammation Amplified Inflammation receptors->inflammation cytokines->inflammation ici200355 This compound ici200355->hne Inhibits

References

Cross-Validation of C5aR1-Targeted Therapies: A Comparative Analysis of a Pharmacological Antagonist and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for validating the function of the complement component 5a receptor 1 (C5aR1): pharmacological inhibition with a representative antagonist, PMX205, and the use of C5aR1 genetic knockout models. This analysis is supported by experimental data from various disease models.

A Note on ICI 200355: Initial searches indicate that this compound is primarily characterized as a potent inhibitor of human neutrophil elastase[1][2][3]. While the cross-validation of neutrophil elastase inhibitors with corresponding genetic knockouts is a valid scientific endeavor, this guide will focus on the C5a/C5aR1 axis, a critical pathway in inflammation, to illustrate the principles of cross-validation between a pharmacological agent and a genetic model. For this purpose, we will use the well-documented C5aR1 antagonist, PMX205, as a representative example.

The C5a/C5aR1 Signaling Pathway

The complement system is a crucial component of the innate immune response. Upon activation, the complement component C5 is cleaved into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88)[4]. The binding of C5a to C5aR1 on various immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, leading to chemotaxis, release of inflammatory mediators, and phagocytosis[4]. Dysregulation of the C5a/C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binding G_protein Gαi/Gβγ C5aR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium MAPK MAPK (ERK1/2) PI3K->MAPK Inflammatory_Response Pro-inflammatory Response MAPK->Inflammatory_Response Gene Transcription Calcium->Inflammatory_Response Chemotaxis, Degranulation, Cytokine Release PMX205 PMX205 (Antagonist) PMX205->C5aR1 Inhibition Genetic_Knockout C5aR1 Knockout Genetic_Knockout->C5aR1 Ablation

Figure 1: C5a/C5aR1 Signaling Pathway and Points of Intervention.

Comparative Analysis in Preclinical Disease Models

The following tables summarize quantitative data from studies utilizing either the C5aR1 antagonist PMX205 or C5aR1 knockout (KO) mice in various disease models.

Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving excessive complement activation.

ParameterModelC5aR1 Knockout (KO) vs. Wild-Type (WT)C5aR1 Antagonist (PMX205) vs. VehicleReference
Survival Rate Cecal Ligation and Puncture (CLP) - Mild SepsisIncreased survival in C5aR1 KO mice.Significantly improved survival rates in treated mice.
Survival Rate CLP - Severe SepsisNo significant difference or decreased survival in C5aR1 KO mice.Not explicitly detailed for PMX205, but general C5aR antagonism shows time-dependent efficacy.
Bacterial Clearance CLPImproved pathogen clearance in C5aR1 KO mice in mild sepsis.Not explicitly detailed for PMX205.
Inflammatory Cytokines (e.g., IL-6, TNF-α) CLPNo significant difference in pro-inflammatory cytokines in C5aR1 KO mice.Not explicitly detailed for PMX205.
Anti-inflammatory Cytokine (IL-10) CLPDecreased IL-10 production in C5aR1 KO mice.Not explicitly detailed for PMX205.
Neurodegenerative Disease (Alzheimer's Disease Model)

The complement system is implicated in the chronic neuroinflammation observed in Alzheimer's disease.

ParameterModelC5aR1 Knockout (KO) vs. AD ModelC5aR1 Antagonist (PMX205) vs. AD ModelReference
Cognitive Function Tg2576 and Arctic mouse modelsGenetic ablation of C5aR1 prevents cognitive deficits.PMX205 treatment rescues cognitive function and prevents deficits in short-term memory.
Amyloid Plaque Load Tg2576 and Arctic mouse modelsNo significant effect on plaque load in some studies.Reduced amyloid load in the Tg2576 model, but not in the Arctic model.
Synaptic Loss Tg2576 and Arctic mouse modelsGenetic deletion of C5aR1 rescues excessive presynaptic loss.PMX205 treatment rescues excessive pre-synaptic loss.
Microglial Activation Tg2576 and Arctic mouse modelsNot explicitly detailed.PMX205 polarizes microglial gene expression towards a more neuroprotective phenotype.
Dystrophic Neurites Tg2576 mouse modelNot explicitly detailed.Striking reduction in dystrophic neurites with PMX205 treatment.
Arthritis

C5a is a potent chemoattractant for neutrophils and macrophages, key cellular players in the inflammatory joint destruction seen in arthritis.

ParameterModelC5aR1 Knockout (KO) vs. Wild-Type (WT)C5aR1 Antagonist/Antibody vs. ControlReference
Clinical Disease Score Collagen-Induced Arthritis (CIA)C5aR1 KO mice are resistant to the development of arthritis.Anti-C5aR1 antibody treatment leads to almost complete inhibition of clinical disease progression.
Joint Inflammation (Neutrophil & Macrophage Infiltration) CIAReduced infiltration of inflammatory cells in C5aR1 KO mice.Single dose of anti-C5aR1 antibody reduces neutrophil and macrophage infiltration within 48 hours.
Bone and Cartilage Destruction CIAProtected from bone and cartilage erosion.Anti-C5aR1 antibody treatment reduces bone and cartilage destruction.
Pro-inflammatory Cytokines in Joints (TNF-α, IL-6, IL-17A) CIANot explicitly detailed.Reduced local levels of inflammatory cytokines in the paws of anti-C5aR1 antibody-treated mice.

Experimental Protocols

C5aR1 Knockout Mouse Model Generation and Validation

The generation of C5aR1 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the C5ar1 gene.

Knockout_Workflow cluster_targeting_vector Targeting Vector Construction cluster_es_cells ES Cell Manipulation cluster_mouse_generation Mouse Generation cluster_validation Validation Design_Vector Design Targeting Vector (e.g., with neomycin resistance cassette) Electroporation Electroporate Vector into ES Cells Design_Vector->Electroporation Selection Select for Homologous Recombination (e.g., G418 selection) Electroporation->Selection Blastocyst_Injection Inject Targeted ES Cells into Blastocysts Selection->Blastocyst_Injection Implantation Implant Blastocysts into Pseudopregnant Females Blastocyst_Injection->Implantation Chimeric_Offspring Birth of Chimeric Pups Implantation->Chimeric_Offspring Breeding Breed Chimeras to Generate Heterozygous and Homozygous Knockouts Chimeric_Offspring->Breeding Genotyping Genotyping (PCR) Breeding->Genotyping Expression_Analysis Confirm Absence of C5aR1 (e.g., Northern Blot, Western Blot, Flow Cytometry) Genotyping->Expression_Analysis

Figure 2: General Workflow for Generating C5aR1 Knockout Mice.

Validation: The successful generation of C5aR1 knockout mice is confirmed by several methods. Genotyping by PCR is used to distinguish between wild-type, heterozygous, and homozygous knockout animals. The absence of C5aR1 mRNA and protein expression is verified by techniques such as Northern blotting of bone marrow cells and flow cytometry analysis of immune cells to confirm the lack of C5aR1 protein on the cell surface. Functional assays, such as the inability of neutrophils from knockout mice to respond to recombinant C5a, further validate the model.

Pharmacological Inhibition with PMX205

PMX205 is a potent, orally active, and brain-penetrant cyclic peptide antagonist of C5aR1.

Administration: In preclinical mouse models, PMX205 is often administered in the drinking water, via oral gavage, or through subcutaneous injection. The choice of administration route and dosage depends on the specific disease model and experimental design. For example, in a mouse model of amyotrophic lateral sclerosis, PMX205 was administered in the drinking water.

Pharmacokinetic Analysis: The concentration of PMX205 in plasma, brain, and spinal cord tissue can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine its bioavailability and central nervous system penetration.

Experimental Workflow for a Comparative Study:

Comparative_Workflow cluster_animals Animal Groups cluster_disease_induction Disease Induction cluster_treatment Treatment and Observation cluster_analysis Endpoint Analysis WT_Vehicle Wild-Type + Vehicle Induce_Disease Induce Disease Model (e.g., Sepsis, AD, Arthritis) WT_Vehicle->Induce_Disease WT_PMX205 Wild-Type + PMX205 WT_PMX205->Induce_Disease KO_Vehicle C5aR1 KO + Vehicle KO_Vehicle->Induce_Disease Treatment Administer PMX205 or Vehicle Induce_Disease->Treatment Monitoring Monitor Disease Progression (e.g., Clinical Score, Behavior) Treatment->Monitoring Tissue_Collection Collect Tissues and Blood Monitoring->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., Cytokine Levels) Tissue_Collection->Biochemical_Assays Gene_Expression Gene Expression Analysis Tissue_Collection->Gene_Expression

Figure 3: Experimental Workflow for Cross-Validation.

Conclusion

References

Comparative Analysis of ICI 200,355 and Endogenous Elastase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the synthetic neutrophil elastase inhibitor, ICI 200,355, and key endogenous elastase inhibitors: alpha-1 antitrypsin (A1AT), secretory leukocyte protease inhibitor (SLPI), and elafin. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data.

Introduction

Neutrophil elastase is a potent serine protease released by neutrophils during inflammation. While crucial for host defense, its dysregulation can lead to significant tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of neutrophil elastase is a major therapeutic target. This guide compares a potent synthetic inhibitor, ICI 200,355, with the body's natural defenses against elastolytic damage.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative parameters of ICI 200,355 and endogenous elastase inhibitors against human neutrophil elastase.

InhibitorTypeMechanism of ActionKi (Inhibition Constant)k_assoc (Association Rate Constant)
ICI 200,355 Synthetic (Peptide Ketone)Reversible, Competitive, Slow-Binding0.5 nM[1]Not Reported
Alpha-1 Antitrypsin (A1AT) Endogenous (Serpin)Irreversible, Covalent Complex Formation ("Suicide Inhibitor")Not Applicable6.5 x 10⁷ M⁻¹s⁻¹[2]
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous (WAP Domain Protein)Reversible, Tight-BindingNot explicitly found, but described as a potent inhibitorNot Reported
Elafin Endogenous (WAP Domain Protein)Reversible, Tight-Binding0.43 nMNot Reported

Mechanism of Action

ICI 200,355

ICI 200,355 is a synthetic, competitive inhibitor of human neutrophil elastase.[1] As a peptide ketone, it mimics the substrate of elastase and binds to the active site of the enzyme, thereby preventing the breakdown of natural substrates like elastin. Its slow-binding nature contributes to its high potency.

Endogenous Inhibitors
  • Alpha-1 Antitrypsin (A1AT): A1AT is the primary circulating inhibitor of neutrophil elastase.[3] It belongs to the serpin (serine protease inhibitor) superfamily and functions as a "suicide" or irreversible inhibitor.[4] The protease cleaves a reactive center loop in A1AT, which triggers a conformational change in the inhibitor, trapping the protease in a stable, inactive covalent complex.

  • Secretory Leukocyte Protease Inhibitor (SLPI): SLPI is a non-glycosylated protein found in mucosal secretions that acts as a reversible, tight-binding inhibitor of neutrophil elastase. Its primary role is to protect epithelial tissues from proteolytic damage.

  • Elafin: Similar to SLPI, elafin is a small cationic protein that acts as a potent, reversible, and tight-binding inhibitor of neutrophil elastase. It is also found at mucosal surfaces and plays a crucial role in local anti-protease defense.

Experimental Protocols

Determination of Inhibitory Activity (General Protocol)

The inhibitory potency of compounds against neutrophil elastase is typically determined using an in vitro enzymatic assay. A common method involves monitoring the cleavage of a chromogenic or fluorogenic substrate by human neutrophil elastase in the presence and absence of the inhibitor.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

  • Test Inhibitor (ICI 200,355 or endogenous inhibitors)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions, a fixed concentration of human neutrophil elastase, and the assay buffer.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 25°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • The inhibition constant (Ki) can be calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC50 values are determined under specific substrate concentrations.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Pro-Inflammatory Signaling Pathway

Neutrophil elastase, beyond its direct proteolytic activity on extracellular matrix proteins, can also activate pro-inflammatory signaling cascades in various cell types, contributing to the amplification and perpetuation of inflammation.

NE_Signaling_Pathway NE Neutrophil Elastase PAR2 PAR-2 NE->PAR2 EGFR EGFR NE->EGFR TLR4 TLR4 NE->TLR4 PLC PLC PAR2->PLC MAPK MAPK (ERK, p38) EGFR->MAPK MyD88 MyD88 TLR4->MyD88 PKC PKC PLC->PKC PKC->MAPK NFkB NF-κB MAPK->NFkB MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α) NFkB->ProInflammatory

Caption: Neutrophil Elastase Pro-Inflammatory Signaling.

Mechanism of Action: Synthetic vs. Endogenous Inhibitors

The fundamental difference in the mechanism of action between the synthetic inhibitor ICI 200,355 and the endogenous serpin, alpha-1 antitrypsin, is depicted below.

Inhibition_Mechanisms cluster_0 Reversible Inhibition (e.g., ICI 200,355) cluster_1 Irreversible 'Suicide' Inhibition (e.g., A1AT) E1 Elastase (E) EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 I1 Inhibitor (I) E2 Elastase (E) EI2 Initial Complex (EI) E2->EI2 I2 A1AT (I) E_I_covalent Inactive Covalent Complex (E-I*) EI2->E_I_covalent Conformational Change

Caption: Reversible vs. Irreversible Inhibition Mechanisms.

Experimental Workflow for Inhibitor Characterization

A typical workflow for the characterization of a novel elastase inhibitor is outlined below.

Experimental_Workflow start Hypothesis: Compound X inhibits Neutrophil Elastase in_vitro In Vitro Enzymatic Assay start->in_vitro kinetics Determine IC50 and Ki in_vitro->kinetics mechanism Mechanism of Action Studies (e.g., Reversibility, Competition) kinetics->mechanism cell_based Cell-Based Assays (e.g., Inhibition of elastase release from neutrophils) mechanism->cell_based in_vivo In Vivo Animal Models (e.g., Elastase-induced lung injury) cell_based->in_vivo end Lead Optimization and Preclinical Development in_vivo->end

Caption: Workflow for Elastase Inhibitor Characterization.

Conclusion

The synthetic inhibitor ICI 200,355 demonstrates high potency against human neutrophil elastase, with a Ki value in the sub-nanomolar range, comparable to the endogenous inhibitor elafin. While ICI 200,355 and elafin are potent, reversible inhibitors, alpha-1 antitrypsin provides a rapid and irreversible mechanism of elastase neutralization, highlighting the diverse strategies employed to control proteolytic activity. The choice of an inhibitor for therapeutic or research purposes will depend on the specific application, considering factors such as desired duration of action, mode of delivery, and potential for off-target effects. This guide provides a foundational comparison to aid in these considerations.

References

Benchmarking ICI 200355: A Comparative Analysis Against Next-Generation Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation neutrophil elastase inhibitor, ICI 200355, against a panel of next-generation inhibitors. The following sections detail the comparative efficacy, mechanisms of action, and the experimental protocols used to derive the presented data, offering a comprehensive resource for researchers in the field of inflammatory diseases and drug development.

Comparative Efficacy of Neutrophil Elastase Inhibitors

The landscape of neutrophil elastase inhibitors has evolved significantly since the development of early compounds like this compound. Next-generation inhibitors exhibit enhanced potency and selectivity, offering improved therapeutic potential for a range of inflammatory conditions, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1] The table below summarizes key quantitative data for this compound and its more recent counterparts.

InhibitorClass/TypeTargetKiIC50Mechanism of ActionKey Characteristics
This compound Substituted tripeptide ketoneHuman Neutrophil Elastase (HNE)5.0 x 10⁻¹⁰ M[2]Not specifiedCompetitive inhibitor[2]First-generation inhibitor; demonstrated efficacy in animal models of HNE-induced lung injury.[2][3]
Alvelestat (AZD9668) Oral, selective inhibitorHuman Neutrophil Elastase (HNE)9.4 nM12 nMReversible, selective inhibitor.Orally bioavailable; investigated for inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD) and COPD.
BAY 85-8501 Dihydropyrimidinone derivativeHuman Neutrophil Elastase (HNE)Not specified65 pMSelective, reversible, and potent inhibitor.Shown to be efficacious in a rodent model of acute lung injury.
Sivelestat Synthetic, selective inhibitorNeutrophil ElastaseNot specified19-49 nM (leukocyte elastase)Competitive inhibitor.Used clinically for ALI/ARDS; modulates signaling pathways including JNK/NF-κB and Nrf2/HO-1.

Signaling Pathways Modulated by Neutrophil Elastase Inhibitors

Several next-generation neutrophil elastase inhibitors exert their effects not only by direct enzyme inhibition but also by modulating intracellular signaling pathways involved in inflammation and cellular protection. Sivelestat, for instance, has been shown to influence the JNK/NF-κB and Nrf2/HO-1 pathways. The diagram below illustrates this dual mechanism of action.

G cluster_inhibition Direct Inhibition cluster_signaling Signaling Pathway Modulation Sivelestat Sivelestat Neutrophil_Elastase Neutrophil Elastase Sivelestat->Neutrophil_Elastase Inhibits JNK_NFkB JNK/NF-κB Pathway (Pro-inflammatory) Sivelestat->JNK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway (Anti-inflammatory/ Cytoprotective) Sivelestat->Nrf2_HO1 Activates ECM_Degradation Extracellular Matrix Degradation Neutrophil_Elastase->ECM_Degradation Causes

Mechanism of action for Sivelestat.

Experimental Protocols

The following outlines a general methodology for the in vitro screening of neutrophil elastase inhibitors, a foundational experiment for comparative analysis.

In Vitro Neutrophil Elastase Inhibitor Screening Assay

Objective: To determine the inhibitory potential and kinetics of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (e.g., this compound, Alvelestat, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in a suitable solvent.

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in Assay Buffer.

    • Prepare a working solution of HNE in Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the Assay Buffer, the test compound dilutions, and the HNE solution.

    • Include control wells containing:

      • Enzyme and substrate only (100% activity)

      • Substrate only (background fluorescence)

      • Enzyme, substrate, and a known inhibitor (positive control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in kinetic mode over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.

For in vivo assessment, a common experimental workflow involves inducing lung inflammation in animal models (e.g., via intratracheal administration of HNE or lipopolysaccharide). The efficacy of the inhibitor is then evaluated by analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (particularly neutrophils) and levels of inflammatory mediators.

Conclusion

While this compound was a significant step in the development of neutrophil elastase inhibitors, next-generation compounds such as Alvelestat, BAY 85-8501, and Sivelestat demonstrate substantially greater potency and, in some cases, offer the advantage of oral bioavailability. The advanced understanding of their mechanisms, including the modulation of key signaling pathways, opens new avenues for the targeted treatment of a variety of inflammatory diseases. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel elastase inhibitors.

References

A Comparative Guide to CCK2 Receptor Antagonists: Therapeutic Potential and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that the compound "ICI 200355" does not appear in publicly available scientific literature as a designated cholecystokinin-2 (CCK2) receptor antagonist. It is possible that this is an internal development code that has not been disclosed or a misnomer. This guide will, therefore, focus on a comparative analysis of well-characterized and frequently cited CCK2 receptor antagonists to provide a valuable resource for researchers, scientists, and drug development professionals.

The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes. In the gastrointestinal system, it is a key regulator of gastric acid secretion and mucosal cell growth.[1] In the central nervous system, it is implicated in anxiety, pain perception, and memory.[1] Consequently, the development of potent and selective CCK2 receptor antagonists has been a focal point of research for therapeutic applications in conditions such as peptic ulcer disease, gastrin-dependent tumors, and anxiety disorders.[2]

This guide provides a comparative overview of the performance of several key CCK2 receptor antagonists, supported by experimental data. It also details the methodologies of key experiments and visualizes critical signaling pathways and experimental workflows.

Comparative Efficacy of CCK2 Receptor Antagonists

The therapeutic potential of a CCK2 receptor antagonist is primarily determined by its potency and selectivity. The following table summarizes the in vitro potency of several well-studied CCK2 receptor antagonists from various chemical classes. The data is derived from a functional assay measuring the inhibition of gastrin-stimulated pancreastatin secretion from isolated rat stomach ECL cells.[3][4]

CompoundChemical ClassIC50 (nM)pIC50pKB
YM022 Benzodiazepine0.59.311.3
AG041R Ureidoindoline2.28.610.4 (apparent)
YF476 (Netazepide) Benzodiazepine2.78.610.8
L-740,093 Benzodiazepine7.88.1-
JB93182 Benzimidazole9.38.0-
RP73870 Ureidoacetamide9.88.0-
PD135158 Tryptophan dipeptoid767.1-
PD136450 Tryptophan dipeptoid1356.9-
PD134308 (CI-988) Tryptophan dipeptoid1456.8-
L-365,260 Benzodiazepine2Not Reported-
Devazepide (CCK1 antagonist) Benzodiazepine~800~6.1-

IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to 10 nM gastrin. pIC50 is the negative logarithm of the IC50 value. pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist, providing a measure of its affinity. Data for L-365,260 is from a separate study.

CCK2 Receptor Signaling Pathway

Activation of the CCK2 receptor by its endogenous ligands, gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the physiological responses associated with CCK2 receptor activation, such as gastric acid secretion and cell proliferation.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq/11 CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response Ca->Response PKC->Response Gastrin Gastrin / CCK Gastrin->CCK2R Activates Antagonist CCK2 Antagonist Antagonist->CCK2R Blocks

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

The validation of CCK2 receptor antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CCK2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCK2 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the CCK2 receptor (e.g., AR42J cells) or from tissues with high receptor density (e.g., guinea pig brain cortex).

  • Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [³H]-L-365,260 or [¹²⁵I]-Bolton Hunter-CCK-8.

  • Test Compound: The CCK2 receptor antagonist to be evaluated.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion

This assay measures the functional potency of a CCK2 receptor antagonist by assessing its ability to inhibit a downstream physiological response.

Objective: To determine the functional potency (IC50) of a CCK2 receptor antagonist by measuring its inhibition of gastrin-stimulated pancreastatin secretion from isolated ECL cells.

Materials:

  • ECL Cells: Isolated from rat oxyntic mucosa.

  • Gastrin: To stimulate the ECL cells.

  • Test Compound: The CCK2 receptor antagonist to be evaluated.

  • Cell Culture Medium.

  • Pancreastatin Radioimmunoassay (RIA) Kit.

Procedure:

  • Cell Culture: Culture the isolated ECL cells for 48 hours.

  • Incubation: Wash the cells and incubate them with the test compound at various concentrations for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of gastrin (e.g., 10 nM) to the wells and incubate for an additional 30 minutes.

  • Sample Collection: Collect the supernatant from each well.

  • Measurement: Determine the concentration of pancreastatin in the supernatant using a specific RIA.

  • Data Analysis: Plot the pancreastatin concentration against the log of the antagonist concentration to determine the IC50 value.

Experimental Workflow for Screening CCK2 Receptor Antagonists

The process of identifying and validating a novel CCK2 receptor antagonist typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed characterization.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Identified Hits Selectivity Selectivity Assays (vs. CCK1 & other receptors) Dose_Response->Selectivity Functional Functional Assays (e.g., Pancreastatin Secretion) Selectivity->Functional PK Pharmacokinetics (PK) & Bioavailability Functional->PK Promising Candidates Efficacy In Vivo Efficacy Models (e.g., Gastric Acid Secretion) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Validated Leads

References

A Comparative Guide: The Synthetic Inhibitor ICI 200355 Versus Natural Product-Based Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases, represents a significant therapeutic target. While synthetic inhibitors have been a primary focus of drug development, there is a growing interest in the potential of natural products as a source for novel elastase inhibitors. This guide provides a detailed comparison of the synthetic inhibitor ICI 200355 and a selection of natural product-based elastase inhibitors, supported by quantitative data and experimental methodologies.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported inhibitory activities of this compound and various natural product-based inhibitors against human neutrophil elastase.

Inhibitor ClassInhibitor NameSource/TypeIC50Ki
Synthetic This compoundSubstituted tripeptide ketone-0.5 nM[1]
Peptide Lyngbyastatin 7Marine Cyanobacteria (Lyngbya spp.)23 nM[2]-
Lyngbyastatin 4Marine Cyanobacteria (Lyngbya confervoides)49 nM[2]-
Brunsvicamide BMarine Cyanobacteria2.00 µM0.70 µM[2]
Brunsvicamide AMarine Cyanobacteria3.12 µM1.1 µM[2]
Brunsvicamide CMarine Cyanobacteria4.42 µM1.6 µM
Flavonoid QuercetinPlants2.4 µM-
ChrysinPlants6.7 µM-
LuteolinPlants12.5 µM-
Other Natural Products SivelestatSynthetic (based on a natural product scaffold)44 nM200 nM

Experimental Protocols

The determination of inhibitory activity against human neutrophil elastase is crucial for the evaluation of potential therapeutic agents. Below are detailed methodologies for common in vitro assays used to measure elastase inhibition.

Fluorometric Elastase Inhibition Assay

This assay is a sensitive method for measuring elastase activity and its inhibition.

Principle: This assay utilizes a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC). In its intact form, the substrate is not fluorescent. When cleaved by elastase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to the elastase activity. Inhibitors will reduce the rate of this fluorescence increase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer: Typically Tris-HCl buffer (e.g., 0.1 M, pH 7.5) containing NaCl and a detergent like Triton X-100.

  • Inhibitor of interest (e.g., this compound or natural product extracts/compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~380-400 nm, Emission ~505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the desired concentration of the test inhibitor to the appropriate wells. Include a control with no inhibitor.

    • Add the HNE solution to all wells except for the blank (substrate only).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Spectrophotometric Elastase Inhibition Assay

This method offers a reliable alternative to fluorometric assays.

Principle: This assay employs a chromogenic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-(Ala)3-pNA). When cleaved by elastase, p-nitroaniline (pNA) is released, which is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength (typically 405-410 nm).

Materials:

  • Human Neutrophil Elastase (HNE)

  • Chromogenic substrate (e.g., Suc-(Ala)3-pNA)

  • Assay Buffer: Typically Tris-HCl buffer (e.g., 0.1 M, pH 8.0).

  • Inhibitor of interest

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Similar to the fluorometric assay, prepare stock solutions of HNE, the chromogenic substrate, and dilutions of the test inhibitor.

  • Assay Setup:

    • Add the assay buffer and the test inhibitor to the wells of a 96-well plate.

    • Add the HNE solution to all wells except for the blank.

    • Pre-incubate the enzyme and inhibitor.

  • Initiation of Reaction:

    • Add the chromogenic substrate to all wells.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 410 nm) at regular intervals (kinetic read) or after a fixed incubation time (endpoint read).

  • Data Analysis:

    • Calculate the rate of p-nitroaniline formation from the change in absorbance over time.

    • Determine the percentage of inhibition and the IC50 value as described for the fluorometric assay.

Signaling Pathways and Experimental Workflows

The pathological effects of excessive elastase activity are mediated through various signaling pathways. Understanding these pathways is crucial for the development of effective inhibitors.

Elastase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Neutrophil Neutrophil HNE Human Neutrophil Elastase (HNE) ECM Extracellular Matrix (Elastin, Collagen) Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Leads to PAR1 Protease-Activated Receptor 1 (PAR-1) Inhibitor This compound or Natural Inhibitor NFkB NF-κB Pro_inflammatory Pro-inflammatory Cytokines (IL-8) Apoptosis Apoptosis Apoptosis->Tissue_Damage

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HNE - Substrate - Buffer - Inhibitors Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitors (this compound / Natural Products) Plate->Add_Inhibitor Add_HNE Add HNE Add_Inhibitor->Add_HNE Incubate Pre-incubate Add_HNE->Incubate Add_Substrate Add Substrate (Fluorogenic/Chromogenic) Incubate->Add_Substrate Measure Measure Fluorescence or Absorbance Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50/Ki Calculate->Determine_IC50

Discussion

The data presented in this guide highlight the potent inhibitory activity of the synthetic compound this compound against human neutrophil elastase, with a Ki value in the sub-nanomolar range. This makes it a highly effective inhibitor. In comparison, natural product-based inhibitors exhibit a wide range of potencies.

Peptide-based inhibitors from marine cyanobacteria, such as Lyngbyastatin 7 and 4, demonstrate impressive inhibitory activity with IC50 values in the low nanomolar range, approaching the potency of synthetic inhibitors. Other peptide inhibitors, like the Brunsvicamides, show activity in the low micromolar range.

Flavonoids, a class of polyphenolic compounds found in plants, also exhibit elastase inhibitory properties, although generally with lower potency than the peptide-based natural products and this compound. Sivelestat, a synthetic inhibitor developed based on a natural product scaffold, also shows potent inhibition in the nanomolar range.

The choice between a synthetic inhibitor like this compound and a natural product-based inhibitor depends on various factors, including desired potency, selectivity, bioavailability, and potential for side effects. Natural products offer a vast chemical diversity and may provide novel scaffolds for the development of new and improved elastase inhibitors. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.

References

A Head-to-Head Comparison of the Neutrophil Elastase Inhibitors: ICI 200355 and ZD0892

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable inhibitors of human neutrophil elastase (HNE), ICI 200355 and ZD0892. Both compounds have been investigated for their therapeutic potential in inflammatory diseases where HNE activity is implicated in pathogenesis. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound and ZD0892 are both potent and selective inhibitors of human neutrophil elastase, a serine protease involved in a variety of inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis. While both compounds target the same enzyme, their development history and reported inhibitory capacities show subtle distinctions. This compound, a substituted tripeptide ketone, and ZD0892, a follow-up compound from AstraZeneca, have been evaluated in preclinical models, demonstrating efficacy in reducing inflammation and tissue damage. This guide will delve into the specifics of their inhibitory action, selectivity, and preclinical performance.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and ZD0892, focusing on their primary target, human neutrophil elastase.

Table 1: In Vitro Inhibitory Potency against Human Neutrophil Elastase (HNE)

CompoundChemical ClassMechanism of ActionK_i_ (HNE)Reference
This compoundSubstituted tripeptide ketoneCompetitive Inhibition0.5 nM[1]
ZD0892Not specified in detailNeutrophil Elastase InhibitorNot explicitly stated in available abstracts

Table 2: Selectivity Profile

CompoundProteaseSelectivity vs. HNEReference
ICI 200880 (analog of this compound)Porcine Pancreatic Elastase (PPE)~150-fold[1]
ICI 200880 (analog of this compound)Other Serine Proteases>360,000-fold[1]
ZD0892Not specified in detailNot specified in detail

Note: Specific selectivity data for this compound was not detailed in the primary abstract, but data for its close structural analog, ICI 200880, is provided. Detailed selectivity data for ZD0892 against a panel of proteases is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols based on standard assays for neutrophil elastase inhibition.

Human Neutrophil Elastase (HNE) Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory constant (K_i_) of a compound against HNE, similar to the methods likely used to characterize this compound and ZD0892.

Materials:

  • Purified Human Neutrophil Elastase

  • Synthetic chromogenic or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • Test inhibitors (this compound or ZD0892) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of HNE and the substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.

  • Assay Reaction:

    • Add a fixed amount of HNE to each well of the microplate.

    • Add varying concentrations of the inhibitor to the wells.

    • Incubate the enzyme and inhibitor for a pre-determined period to allow for binding equilibrium.

    • Initiate the reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the K_i_ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (K_m_).

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of neutrophil elastase and a typical experimental workflow for inhibitor screening.

Neutrophil_Elastase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Epithelial/Endothelial Cell cluster_inhibitor Inhibitor Action Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release Elastin Elastin HNE->Elastin Cleavage PAR1 PAR-1 Receptor HNE->PAR1 Activation ECM_Degradation Extracellular Matrix Degradation Elastin->ECM_Degradation G_protein G-protein PAR1->G_protein PLC PLC G_protein->PLC PKC PKC PLC->PKC NF_kB NF-κB PKC->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NF_kB->Pro_inflammatory_Cytokines Upregulation Inhibitor This compound or ZD0892 Inhibitor->HNE Inhibition

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and the point of intervention for inhibitors.

Experimental_Workflow_HNE_Inhibition_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare HNE, Substrate, and Inhibitor Solutions B Dispense HNE and Inhibitor into 96-well plate A->B C Incubate to allow for Enzyme-Inhibitor Binding B->C D Add Substrate to initiate reaction C->D E Monitor Reaction Kinetics in Plate Reader D->E F Calculate Reaction Rates E->F G Determine IC50 and Ki values F->G

Caption: A generalized experimental workflow for screening HNE inhibitors.

Conclusion

Both this compound and ZD0892 are potent inhibitors of human neutrophil elastase, a key enzyme in the pathology of several inflammatory diseases. The available data for this compound and its analog suggest a high degree of potency and selectivity. While quantitative data for a direct head-to-head comparison with ZD0892 is limited in the public domain, both compounds represent important chemical scaffolds for the development of anti-inflammatory therapeutics targeting neutrophil elastase. Further studies detailing the full selectivity profile and pharmacokinetic properties of ZD0892 would be beneficial for a more complete comparative analysis.

References

Validating the Specificity of ICI 200355 (Sivelestat) for Neutrophil Elastase Over Other Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – ICI 200355, also known as Sivelestat, is a potent and highly specific synthetic inhibitor of human neutrophil elastase (HNE). This comparison guide provides an objective analysis of its specificity against other key serine proteases, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of targeted protease inhibitors.

Neutrophil elastase is a key serine protease involved in the inflammatory cascade and tissue remodeling. Its dysregulation is implicated in a variety of pathological conditions, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). The therapeutic utility of an HNE inhibitor is therefore critically dependent on its specificity, minimizing off-target effects by not interfering with the physiological functions of other essential serine proteases.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of this compound (Sivelestat) against a panel of serine proteases. The data clearly demonstrates the high selectivity of this compound for neutrophil elastase.

Serine ProteaseSourceThis compound (Sivelestat) Inhibition Constant
Human Neutrophil Elastase (HNE)Human NeutrophilsK_i = 45 nM
Pancreatic ElastasePorcine PancreasK_i = 2.6 µM
Proteinase 3 (PR3)Human Neutrophils> 100 µM
Cathepsin GHuman Neutrophils> 100 µM
ChymotrypsinBovine Pancreas> 100 µM
TrypsinBovine Pancreas> 100 µM

Data presented as the inhibition constant (K_i). A lower K_i value indicates a higher inhibitory potency. Data is compiled from publicly available research.

Experimental Protocols

The determination of the inhibitory specificity of this compound (Sivelestat) is achieved through standardized in vitro enzyme inhibition assays. The following is a representative protocol for determining the inhibition constant (K_i) for a specific serine protease.

Objective: To determine the K_i of this compound for a target serine protease.

Materials:

  • Purified serine protease (e.g., human neutrophil elastase, trypsin, chymotrypsin)

  • This compound (Sivelestat)

  • Specific chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of the target serine protease in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the diluted this compound solutions to the appropriate wells. Include a control well with no inhibitor.

    • Add the serine protease solution to all wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance or fluorescence over time. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V_o) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (K_m) of the enzyme for the substrate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_reagents Add Buffer, Inhibitor, and Protease to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Protease Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate incubate Incubate for Binding add_reagents->incubate incubate->add_substrate measure Measure Kinetic Activity add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_pathway Downstream Effects cluster_inhibition Inhibition stimulus e.g., Pathogen, Tissue Injury neutrophil Neutrophil stimulus->neutrophil degranulation Degranulation neutrophil->degranulation hne_release Neutrophil Elastase Release degranulation->hne_release ecm_degradation Extracellular Matrix Degradation hne_release->ecm_degradation cytokine_activation Pro-inflammatory Cytokine Activation hne_release->cytokine_activation tissue_damage Tissue Damage & Inflammation ecm_degradation->tissue_damage cytokine_activation->tissue_damage ici_200355 This compound (Sivelestat) ici_200355->hne_release Inhibits

Safety Operating Guide

Essential Safety and Disposal Procedures for Zafirlukast (ICI 200355)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Zafirlukast, also known as ICI 200355, with the CAS number 107753-78-6. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical, and it is imperative to observe all federal, state, and local environmental regulations.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment. The toxicological properties of Zafirlukast have not been thoroughly investigated, and it may be harmful through inhalation, ingestion, or skin absorption.[1] Therefore, exercising due caution is paramount.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • General Precautions: Avoid inhalation and contact with eyes, skin, or clothing.[1]

Spill and Leak Management

In the event of a spill or leak, immediate action should be taken to contain the substance and prepare it for proper disposal.

Spill Containment Protocol:

  • Absorb the spilled material using an inert absorbent such as sand or vermiculite.

  • Carefully place the absorbed material into a closed, labeled container to await disposal.[1]

Chemical Waste Disposal Protocol

The recommended method for the final disposal of Zafirlukast involves incineration. This procedure should only be carried out by authorized personnel in a facility equipped to handle chemical waste.

Step-by-Step Disposal:

  • The waste material should be dissolved or mixed with a combustible solvent.

  • This mixture is then to be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]

Quantitative Data Summary

Currently, publicly available safety data sheets do not provide specific quantitative data for the disposal of Zafirlukast, such as concentration thresholds for different disposal methods or specific pH values for neutralization. The primary guideline is complete destruction via incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Zafirlukast (this compound).

cluster_start Start cluster_assessment Initial Assessment cluster_spill_procedure Spill Management cluster_disposal_procedure Final Disposal start Zafirlukast (this compound) Waste spill Is it a spill? start->spill absorb Absorb with sand or vermiculite spill->absorb Yes mix_solvent Mix with a combustible solvent spill->mix_solvent No (Bulk Waste) contain Place in a closed container for disposal absorb->contain contain->mix_solvent incinerate Burn in a chemical incinerator with afterburner and scrubber mix_solvent->incinerate end_point Disposal Complete incinerate->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ici 200355

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ici 200355, a potent inhibitor of human neutrophil elastase. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.

This compound is a valuable tool for researchers in drug development and related scientific fields. Understanding its proper handling is paramount. This guide offers detailed procedural instructions to address operational questions and to solidify our commitment as a trusted partner in laboratory safety and chemical management.

Essential Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on the safety profiles of similar neutrophil elastase inhibitors and should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE):

Based on data for comparable compounds, this compound should be treated as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is required.

HazardGHS Classification (Assumed)Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Gloves: Nitrile rubber gloves are recommended. Ensure to wash hands thoroughly after handling.[1][2]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
Respiratory Irritation Category 3 (May cause respiratory irritation)Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.[1] Ensure good ventilation and use local exhaust where possible.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

Spill and Emergency Procedures:

  • Spill: In case of a spill, wear appropriate PPE, absorb the spill with inert material, and collect it in a suitable container for disposal.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • In Case of Skin Contact: Wash the affected area with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or watercourses.

Understanding the Mechanism: Neutrophil Elastase Signaling

This compound functions by inhibiting neutrophil elastase, a serine protease released by neutrophils during inflammation. This enzyme plays a complex role in the immune response and can contribute to tissue damage in various diseases. The following diagram illustrates a simplified signaling pathway involving neutrophil elastase.

Neutrophil_Elastase_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release Receptor Receptor NE->Receptor Activates Tissue Damage Tissue Damage NE->Tissue Damage Degrades Extracellular Matrix Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Mucin Production Mucin Production Gene Expression->Mucin Production This compound This compound This compound->NE Inhibits

Caption: Simplified signaling pathway of Neutrophil Elastase and the inhibitory action of this compound.

Key Experimental Protocols

The following are generalized protocols for studying the effects of neutrophil elastase inhibitors like this compound. Specific concentrations and incubation times will need to be optimized for your particular experimental setup.

1. Neutrophil Elastase Activity Assay (Fluorometric):

This assay is used to determine the inhibitory activity of compounds like this compound on neutrophil elastase.

  • Principle: A fluorogenic substrate is cleaved by active neutrophil elastase, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.

  • Methodology:

    • Prepare a reaction buffer (e.g., Tris-HCl with NaCl).

    • Add neutrophil elastase enzyme to the wells of a microplate.

    • Add various concentrations of this compound (or other test inhibitors) to the wells.

    • Incubate for a pre-determined time at 37°C.

    • Add the fluorogenic substrate to initiate the reaction.

    • Measure the fluorescence kinetically over time using a microplate reader (e.g., excitation/emission wavelengths of 400/505 nm).

    • Calculate the rate of reaction and determine the IC50 of the inhibitor.

2. Cell-Based Assay for Neutrophil Elastase Release:

This protocol is used to assess the effect of compounds on the release of neutrophil elastase from activated neutrophils.

  • Principle: Neutrophils are stimulated to release their granular contents, including neutrophil elastase. The amount of released enzyme in the supernatant is then quantified.

  • Methodology:

    • Isolate primary human neutrophils from whole blood.

    • Pre-incubate the isolated neutrophils with different concentrations of this compound.

    • Stimulate the neutrophils with a known activator (e.g., phorbol 12-myristate 13-acetate - PMA).

    • Incubate for a specific time to allow for degranulation.

    • Centrifuge the cells to pellet them and collect the supernatant.

    • Measure the neutrophil elastase activity in the supernatant using the fluorometric assay described above.

3. Western Blot for Signaling Pathway Analysis:

This technique can be used to investigate the downstream effects of neutrophil elastase and its inhibition on intracellular signaling pathways.

  • Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to proteins of interest in a signaling cascade (e.g., phosphorylated forms of kinases).

  • Methodology:

    • Treat cells (e.g., epithelial cells) with neutrophil elastase in the presence or absence of this compound.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins in the signaling pathway (e.g., Akt, p-Akt, NF-κB).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

By adhering to these safety protocols and utilizing the provided experimental frameworks, researchers can confidently and safely advance their scientific inquiries using this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ici 200355
Reactant of Route 2
Ici 200355

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.